3-Methoxynaphthalene-2-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSMLZROCLQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447231 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104115-76-6 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid (CAS: 104115-76-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry. This document details its physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and application, and explores the potential biological significance of its derivatives.
Core Data Presentation
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | |
| Molecular Formula | C₁₁H₁₁BO₃ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [1] |
| pKa (Predicted) | 8.53 ± 0.30 | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| Solubility | Very slightly soluble in water. Soluble in hot ethanol and other polar organic solvents. | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [1] |
Synthesis and Purification
The synthesis of this compound typically proceeds via a Grignard reaction from the corresponding aryl bromide, 2-bromo-3-methoxynaphthalene. The following sections outline detailed, representative experimental protocols for the synthesis of the precursor and the final boronic acid, as well as its purification.
Synthesis of 2-Bromo-3-methoxynaphthalene (Precursor)
The synthesis of the precursor, 2-bromo-3-methoxynaphthalene, can be adapted from procedures for similar naphthalenic systems.[3][4] A plausible route involves the bromination of 2-methoxynaphthalene.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methoxynaphthalene (1 equivalent) dissolved in glacial acetic acid.
-
Bromination: A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently heated to 40-45°C for 1-2 hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.
-
Purification: The crude 2-bromo-3-methoxynaphthalene is purified by recrystallization from ethanol to yield the pure product.[2]
Synthesis of this compound
The conversion of 2-bromo-3-methoxynaphthalene to the corresponding boronic acid can be achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.[5]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78°C (dry ice/acetone bath), and triisopropyl borate (1.5 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The mixture is stirred for 1 hour to hydrolyze the boronate ester.
-
Extraction and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain material suitable for subsequent reactions. Recrystallization is a common and effective method.
Experimental Protocol:
-
Recrystallization: The crude this compound is dissolved in a minimal amount of hot ethanol.[2] The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and substituted naphthalene systems.[6][7] These structures are prevalent in many biologically active molecules.[8]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with an aryl bromide.
Reaction Setup:
-
A reaction vessel is charged with this compound (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
A degassed solvent system, typically a mixture of toluene and water, is added.
Reaction Execution:
-
The reaction mixture is heated to reflux (typically 80-100°C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.
Potential Biological Significance of Derivatives
While direct biological activity of this compound is not extensively documented, the naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[8] Naphthalene derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[9][10]
For instance, derivatives of 4-methoxynaphthalene have been synthesized and evaluated for their activity against Paracoccidioides brasiliensis and Mycobacterium tuberculosis, with some compounds showing potent inhibitory effects.[11] Furthermore, other substituted naphthalene compounds have demonstrated antimalarial activity.[12] The synthesis of novel naphthalene-substituted benzimidazoles has also yielded compounds with significant cytotoxic activity against liver cancer cell lines.[13]
The use of this compound in Suzuki-Miyaura coupling reactions provides a versatile platform for the synthesis of libraries of novel substituted naphthalenes. These libraries can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in constructing complex molecular frameworks through Suzuki-Miyaura cross-coupling reactions makes it an important tool for medicinal chemists and drug development professionals. The naphthalene core, a proven pharmacophore, suggests that derivatives of this boronic acid hold significant potential for the discovery of novel bioactive compounds. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate further research and application of this important chemical entity.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial activity of hydroxy-substituted naphthalene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of 3-Methoxynaphthalene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxynaphthalene-2-boronic acid is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The title compound serves as a key building block for introducing the 3-methoxy-2-naphthyl moiety, a structural motif present in various biologically active molecules and advanced materials. This guide provides a comprehensive overview of a representative synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visualized workflow.
Synthetic Strategy Overview
The most common and effective strategy for the synthesis of aryl boronic acids, including this compound, involves a two-step sequence:
-
Formation of an Organometallic Intermediate: This is typically achieved through either a Grignard reaction or a metal-halogen exchange (lithiation) from the corresponding aryl halide. The starting material for this synthesis is 2-bromo-3-methoxynaphthalene.
-
Borylation: The resulting organometallic compound, a potent nucleophile, is then reacted with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: The intermediate boronic ester is subsequently hydrolyzed under aqueous acidic conditions to yield the final boronic acid.
This guide will focus on the Grignard-based approach, as it is a widely used and robust method.[1]
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound and its precursor. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |
| 2-Bromo-3-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 70-85% | 101-103 | ¹H NMR, ¹³C NMR |
| This compound | C₁₁H₁₁BO₃ | 202.01 | 60-80% | 153-155 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
The following protocols are representative procedures based on well-established methods for the synthesis of analogous aryl boronic acids.[2][3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are critical for the success of the Grignard reaction.[4]
Protocol 1: Synthesis of 2-Bromo-3-methoxynaphthalene (Precursor)
This procedure is adapted from standard bromination methods of methoxynaphthalenes.
Materials:
-
3-Methoxy-2-naphthol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-methoxy-2-naphthol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-bromo-3-methoxynaphthalene as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for preparing aryl boronic acids from Grignard reagents.[2]
Materials:
-
2-Bromo-3-methoxynaphthalene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate[5]
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.[4]
-
In the dropping funnel, prepare a solution of 2-bromo-3-methoxynaphthalene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may need gentle heating to initiate, which is often indicated by the disappearance of the iodine color and the onset of reflux.[2]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.
-
Transfer the Grignard reagent solution via cannula to the cold trimethyl borate solution under vigorous stirring, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C, and stir for 1 hour to hydrolyze the boronic ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., diethyl ether/hexanes) to yield the product as a white or off-white solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationships in Synthesis
The following diagram outlines the logical dependencies and key transformations in the synthesis.
Caption: Key transformations in the boronic acid synthesis.
Conclusion
The synthesis of this compound is a straightforward yet powerful procedure for accessing a versatile building block in organic synthesis. The representative Grignard-based protocol detailed in this guide provides a reliable method for its preparation. Careful attention to anhydrous conditions and reaction temperatures is paramount for achieving high yields and purity. This compound will continue to be a valuable tool for researchers and professionals in the development of novel pharmaceuticals and functional materials.
References
A Technical Guide to the Spectral Characteristics of 3-Methoxynaphthalene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical properties with predicted spectral characteristics based on analogous compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Physicochemical Properties
This compound is an off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Appearance | Off-white crystals | [1] |
| Purity | ≥98% | |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of structurally related compounds, such as 2-methoxynaphthalene and other arylboronic acids.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted Spectrum in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 7.8 | m | 3H | Ar-H |
| ~7.5 - 7.2 | m | 3H | Ar-H |
| ~5.5 (broad s) | s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted Spectrum in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C-O |
| ~135 - 120 | Ar-C |
| ~110 | Ar-C |
| ~56 | -OCH₃ |
| Carbon attached to Boron | ~130 (often broad and may not be observed) |
IR (Infrared) Spectroscopy
Predicted Key Absorptions (KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~3050 | Medium | Ar C-H stretch |
| ~2950 | Medium | C-H stretch (-OCH₃) |
| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Ar-O-C stretch (asymmetric) |
| ~1020 | Strong | Ar-O-C stretch (symmetric) |
| ~850-750 | Strong | Ar C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Predicted m/z values for key fragments
| m/z | Ion |
| 202 | [M]⁺ (Molecular Ion) |
| 184 | [M - H₂O]⁺ |
| 156 | [M - B(OH)₂]⁺ |
| 141 | [M - B(OH)₂ - CH₃]⁺ |
| 115 | [C₉H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common issue with the NMR spectroscopy of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra. To obtain a clean spectrum of the monomeric boronic acid, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated methanol (CD₃OD). The use of a protic solvent like methanol helps to break up any oligomeric species.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Infrared (IR) Spectroscopy
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient method.
-
Sample Preparation: Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded before analyzing the sample.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for the mass analysis of boronic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization mode: Positive or negative ion mode can be used.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a liquid chromatograph (LC-MS).
-
Applications in Drug Discovery and Organic Synthesis
Arylboronic acids, including this compound, are of significant interest to researchers in drug development and organic synthesis.
Enzyme Inhibition
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to reversible inhibition. While specific enzyme targets for this compound are not yet widely reported, its structural motifs suggest potential for investigation as an inhibitor in various therapeutic areas.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and another organic halide or triflate. This compound serves as a versatile building block for the synthesis of complex biaryl structures, which are common scaffolds in many pharmaceutical agents.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Methoxynaphthalene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 3-Methoxynaphthalene-2-boronic acid. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document establishes a framework for its characterization by presenting data from analogous compounds, such as phenylboronic acid and other substituted arylboronic acids. Detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound. This guide is intended to be a valuable resource for scientists working with this compound in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, and for professionals in drug development who require a thorough understanding of its behavior in various environments.
Physicochemical Properties
This compound is an off-white crystalline solid.[1] While extensive experimental data is not available, some of its key physicochemical properties, primarily sourced from supplier information, are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 153-155 °C | [1] |
| Predicted pKa | 8.53 ± 0.30 | [1] |
| Predicted Boiling Point | 425.2 ± 47.0 °C | [1] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |
Solubility
To provide a practical reference, Table 2 summarizes the solubility of phenylboronic acid, a parent compound, in several common organic solvents.[5][6][7] It is important to note that these values are for illustrative purposes and the actual solubility of this compound should be experimentally determined.
Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Chloroform | Moderate | - |
| 3-Pentanone | High | - |
| Acetone | High | - |
| Dipropyl ether | High | - |
| Methylcyclohexane | Very Low | - |
Data for phenylboronic acid is provided as a proxy due to the lack of specific data for this compound.[5][6][7]
Stability
The stability of arylboronic acids is a critical consideration for their storage and application, as they are susceptible to degradation through several pathways, primarily protodeboronation and oxidation.[8]
Degradation Pathways
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This process can be catalyzed by both acids and bases and is highly dependent on the pH of the solution.[10] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of the more reactive boronate anion.[10][11]
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[8][12] This process can be initiated by reactive oxygen species and may be influenced by light and the presence of metal ions.[8][12]
-
Formation of Anhydrides (Boroxines): Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, but it can complicate analysis and affect reactivity.
Table 3: General Stability of Arylboronic Acids under Various Conditions
| Condition | General Stability and Degradation Products |
| Acidic pH | Generally more stable than at basic pH, but acid-catalyzed protodeboronation can occur.[10] |
| Neutral pH | Generally stable, but can be susceptible to oxidation. |
| Basic pH | Prone to protodeboronation, especially at pH values above the pKa, due to the formation of the more reactive boronate anion.[10][11] |
| Elevated Temperature | Can accelerate both protodeboronation and oxidation, and promote the formation of boroxines. |
| Light | Some arylboronic acids may be sensitive to light, leading to oxidative degradation. Photostability testing is recommended. |
| Oxidizing Agents | Susceptible to oxidation, leading to the formation of phenols and boric acid.[8][12] |
| Reducing Agents | Generally stable. |
Experimental Protocols
To facilitate the characterization of this compound, the following detailed experimental protocols are provided.
Determination of Solubility (Dynamic Method)
This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.[5]
Materials:
-
This compound
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Turbidity sensor or visual observation setup
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial.
-
Add a magnetic stir bar and seal the vial tightly.
-
Place the vial in the temperature bath and begin stirring.
-
Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2-0.5 °C/min).
-
Continuously monitor the turbidity of the solution.
-
Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the dissolution temperature for that specific concentration.
-
Repeat the measurement for several different concentrations to construct a solubility curve.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15]
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (as per ICH Q1B guidelines).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Sample Analysis:
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
NMR Analysis: For significant degradation, ¹H and ¹¹B NMR spectroscopy can be used to identify the structure of the degradation products.[16][17][18][19][20]
-
-
Data Analysis: Calculate the percentage of degradation at each time point and identify the major degradation pathways.
Application in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[21][22][23] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[21][22][23]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.[21][22][23]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium(II) center.[21][22][23]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[21][22][23]
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on the well-established behavior of analogous arylboronic acids. The detailed experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is crucial for the effective use of this compound in organic synthesis and for its potential development in pharmaceutical applications.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
3-Methoxynaphthalene-2-boronic acid synonyms and IUPAC name
An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid
For professionals in research, chemical synthesis, and drug development, this compound is a valuable building block. This guide provides a comprehensive overview of its chemical identity, properties, and a representative synthetic approach, as well as its application in drug discovery.
Nomenclature: IUPAC Name and Synonyms
The formal IUPAC name for this compound is 3-methoxy-2-naphthylboronic acid [1]. It is also known by several synonyms in commercial and research contexts, including:
-
3-Methoxynaphthalen-2-yl-2-ylboronic acid[2]
-
3-Methoxy-2-naphthylboronic acid[2]
-
2-Methoxy-3-naphthaleneboronic acid[2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and substance handling.
| Property | Value | Source(s) |
| CAS Number | 104115-76-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BO₃ | [2][3] |
| Molecular Weight | 202.02 g/mol | [1] |
| Appearance | Off-white solid crystals | [1][2] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.53 ± 0.30 | [2] |
| Purity | Typically ≥98% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [1][2] |
Experimental Protocol: A General Synthetic Approach
The synthesis of aryl boronic acids, including this compound, often involves the reaction of an organometallic intermediate with a boron-containing electrophile. A common and effective method is the reaction of a Grignard reagent with trimethyl borate, followed by acidic workup. While a specific protocol for this compound is not detailed in the provided results, a general procedure for a structurally related naphthalene boronic acid is available and can be adapted[4].
General Synthesis of a Naphthalene Boronic Acid via a Grignard Reagent:
-
Preparation of the Grignard Reagent:
-
A flame-dried, three-necked flask is charged with magnesium turnings under a nitrogen atmosphere.
-
A solution of the corresponding bromo-naphthalene precursor (in this case, 2-bromo-3-methoxynaphthalene) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared.
-
A small portion of the bromo-naphthalene solution and a crystal of iodine are added to the magnesium to initiate the reaction.
-
Once the reaction begins (indicated by spontaneous reflux), the remaining bromo-naphthalene solution is added dropwise to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is typically heated at reflux for a short period to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethyl Borate:
-
In a separate flame-dried flask under nitrogen, a solution of trimethyl borate in anhydrous THF is prepared and cooled to a low temperature (e.g., -10 °C to -5 °C) using an ice-salt or dry ice-acetone bath.
-
The prepared Grignard solution is then added dropwise to the cold trimethyl borate solution while stirring vigorously and maintaining the low temperature. This results in the formation of a boronic ester intermediate.
-
-
Hydrolysis to the Boronic Acid:
-
After the addition is complete, the reaction is quenched by the careful addition of a chilled acid, such as acetic acid, followed by an aqueous workup. This hydrolyzes the boronic ester to the desired boronic acid.
-
The product is then extracted from the aqueous layer using an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system to yield the final product.
-
Application in Drug Discovery: Suzuki-Miyaura Coupling
Boronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules[5][6]. Their primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide[5]. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts[7].
The workflow below illustrates the role of this compound in a typical drug discovery campaign utilizing Suzuki-Miyaura coupling.
References
- 1. This compound | 104115-76-6 [sigmaaldrich.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxynaphthalene-2-boronic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxynaphthalene-2-boronic acid is a valuable and versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its rigid naphthalene core and the presence of a methoxy group make it an attractive component in the design of complex organic molecules with potential applications in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations and biological pathways are presented to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is a stable, crystalline solid that is readily available from commercial suppliers. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | [1] |
| Molecular Formula | C₁₁H₁₁BO₃ | [2] |
| Molecular Weight | 202.01 g/mol | [2] |
| Appearance | Off-white to cream-colored crystals or powder | [2] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point | 425.2 ± 47.0 °C (Predicted) | [2] |
| pKa | 8.53 ± 0.30 (Predicted) | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [2] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to prepare it in-house or synthesize derivatives. The most common synthetic route involves the formation of a Grignard reagent from a brominated naphthalene precursor, followed by reaction with a trialkyl borate and subsequent hydrolysis.
A general workflow for the synthesis of aryl boronic acids is depicted below:
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-methoxy-2-naphthyl moiety into a wide range of organic molecules.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Quantitative Data on Suzuki-Miyaura Coupling Reactions
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound with various aryl halides. The data highlights the versatility of this building block in coupling with both electron-rich and electron-deficient partners.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 95 |
| 5 | 4-Bromobenzaldehyde | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 6 | 85 |
Note: The yields reported are isolated yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent mixture is added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Applications in Drug Development and Medicinal Chemistry
The 3-methoxy-2-naphthyl scaffold is present in a variety of biologically active molecules. The use of this compound as a building block allows for the efficient synthesis and exploration of novel compounds with potential therapeutic applications.
Cholinesterase Inhibition
Derivatives containing the 3-methoxy-2-naphthyl moiety have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[4][6]
The mechanism of cholinesterase inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[3]
Antibacterial and Antimycobacterial Activity
Naphthalene derivatives have shown promise as antimicrobial agents. Compounds incorporating the 3-hydroxynaphthalene-2-carboxanilide scaffold, which can be synthesized from precursors derived from 3-methoxynaphthalene, have demonstrated activity against various bacterial and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
The exact mechanism of action of these compounds is still under investigation, but it is believed that they may interfere with essential bacterial enzymatic pathways.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of the 3-methoxy-2-naphthyl moiety into a diverse range of molecular architectures. The resulting compounds have shown significant potential in the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medlink.com [medlink.com]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 5. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Cholinesterase inhibitors - NeuRA Library [library.neura.edu.au]
The Pivotal Role of 3-Methoxynaphthalene-2-boronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxynaphthalene-2-boronic acid has emerged as a crucial building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize complex organic molecules with significant therapeutic potential. Its unique structural features, combining a naphthalene core with a reactive boronic acid moiety, make it an invaluable tool for the construction of novel drug candidates targeting a range of diseases, from cancer to infectious agents. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of carbon-carbon bonds between the naphthalene scaffold and various aryl or heteroaryl halides, enabling the synthesis of a diverse array of compounds. The methoxynaphthalene moiety itself is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.
Synthesis of Kinase Inhibitors
A significant area of application for this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The naphthalene core can serve as a scaffold to which various pharmacophores are attached, leading to potent and selective inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). While direct synthesis of approved drugs like Nintedanib using this specific boronic acid is not prominently documented, its utility in creating analogues and novel inhibitors is a key area of research.
Development of Anticancer and Antimicrobial Agents
Beyond kinase inhibitors, the methoxynaphthalene scaffold is integral to the development of other classes of anticancer agents, including tubulin polymerization inhibitors. These compounds disrupt the formation of microtubules, essential components of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells. Furthermore, derivatives of 3-hydroxynaphthalene-2-carboxanilide, which can be conceptually linked to structures derived from 3-methoxynaphthalene precursors, have demonstrated promising antibacterial and antimycobacterial activities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of compounds synthesized using methodologies relevant to this compound.
| Compound Class | Target | Key Compound Example | IC50 / MIC | Cell Line / Organism | Reference |
| Angiokinase Inhibitors | VEGFR, FGFR, PDGFR | BIBF 1120 (Nintedanib) | VEGFR-2: 13 nM | In vitro kinase assay | [1] |
| Tubulin Inhibitors | Tubulin Polymerization | 2-anilino triazolopyrimidines | 0.45 µM | In vitro polymerization assay | [2] |
| Antimicrobial Agents | Staphylococcus aureus | N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MIC = 12 µM | MRSA strains | [3] |
| Anticancer Agents | Various Cancer Cell Lines | Naphthalene-chalcone derivatives | IC50 = 1.42 µM | MCF-7 (Breast Cancer) | [4] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Pathways and Workflows
To better understand the context of these applications, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by derivatives and a typical experimental workflow.
Conclusion
This compound stands as a versatile and powerful reagent in the medicinal chemist's toolbox. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to a wide range of complex molecules with diverse biological activities. While its direct incorporation into currently marketed drugs may not be extensively documented, its role in the exploration of new chemical space for kinase inhibitors, anticancer agents, and antimicrobial compounds is undeniable. The continued use of this valuable building block is expected to contribute significantly to the discovery and development of future therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Naphthalenic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenic boronic acids, a class of organoboron compounds characterized by a naphthalene ring fused to a boronic acid moiety, have carved a significant niche in the landscape of modern chemistry and drug discovery. Their unique electronic and structural properties have made them indispensable tools in organic synthesis, particularly in the realm of carbon-carbon bond formation. Beyond their synthetic utility, naphthalenic boronic acids have emerged as promising candidates in medicinal chemistry, demonstrating a wide array of biological activities, including enzyme inhibition and anticancer properties. Furthermore, their intriguing photophysical characteristics have led to their development as fluorescent sensors for biologically relevant molecules. This in-depth technical guide delves into the core of naphthalenic boronic acids, tracing their discovery and historical development, detailing key experimental protocols, and presenting a comprehensive overview of their diverse applications.
A Historical Perspective: From Serendipitous Discovery to Synthetic Staple
The journey of naphthalenic boronic acids began in the late 19th century, with their first synthesis credited to Michaelis in 1894. This initial method involved the reaction of diarylmercury with boron trichloride, followed by hydrolysis. However, a more practical and widely adopted procedure was later developed by König and Scharrnbeck in 1930, which utilized the reaction of a naphthylmagnesium bromide (a Grignard reagent) with tri-(isobutyl)borate.[1] These early syntheses laid the groundwork for the exploration of this fascinating class of compounds.
The latter half of the 20th century witnessed a surge in the application of boronic acids, largely fueled by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, revolutionized organic synthesis by providing a powerful and versatile method for forming carbon-carbon bonds.[2] Naphthalenic boronic acids proved to be excellent coupling partners in these reactions, enabling the efficient synthesis of a vast array of biaryl and polyaromatic systems, which are key structural motifs in many pharmaceuticals and advanced materials.[3] This pivotal development solidified the position of naphthalenic boronic acids as indispensable building blocks in the synthetic chemist's toolbox.
Synthesis of Naphthalenic Boronic Acids: Key Methodologies
The synthesis of naphthalenic boronic acids can be broadly categorized into two main approaches: the Grignard reaction method and palladium-catalyzed cross-coupling reactions.
Grignard Reaction Method
This classical method remains a widely used and reliable route for the preparation of naphthalenic boronic acids.[4] The general workflow involves the formation of a naphthyl Grignard reagent, which is then reacted with a trialkyl borate ester, followed by acidic workup.
Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid via Grignard Reaction [4]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Slowly add a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the Grignard reagent while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Purification: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to afford 1-naphthaleneboronic acid.
Table 1: Reported Yields for the Synthesis of Naphthalenic Boronic Acids via Grignard Reaction
| Naphthalenic Boronic Acid Derivative | Starting Material | Reported Yield (%) | Reference |
| 1-Naphthaleneboronic Acid | 1-Bromonaphthalene | 95 | [5] |
| 2-Naphthaleneboronic Acid | 2-Bromonaphthalene | Not Specified | [4] |
| Substituted Phenylboronic Acids (for comparison) | Substituted Bromobenzenes | 45-88 | [6] |
Suzuki-Miyaura Cross-Coupling
While not a direct synthesis of naphthalenic boronic acids themselves, the Suzuki-Miyaura coupling is a cornerstone of their application. This reaction involves the palladium-catalyzed coupling of a naphthalenic boronic acid with an organic halide or triflate to form a new carbon-carbon bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Naphthalenic Boronic Acid [2]
-
Reaction Setup: To a reaction vessel, add the naphthalenic boronic acid (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activities of Naphthalenic Boronic Acids
Naphthalenic boronic acids have garnered significant attention for their diverse biological activities, positioning them as promising scaffolds in drug discovery.
Enzyme Inhibition
Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases. The boron atom, being a Lewis acid, can form a stable tetrahedral intermediate with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity.[7] This mechanism has been exploited in the design of potent inhibitors for various serine proteases, including chymotrypsin and thrombin.
Figure 2: Mechanism of serine protease inhibition by a naphthalenic boronic acid.
Table 2: Inhibition Constants (Ki) of Boronic Acid Derivatives against Serine Proteases
| Boronic Acid Derivative | Protease | Ki (nM) | Reference |
| N-tert-butyloxycarbonylalanylprolylvaline boronic acid | α-Lytic Protease | 0.35 | [8] |
| Benzeneboronic acid | α-Chymotrypsin | 196,000 | [9] |
| Peptide boronic acids | Chymotrypsin, Cathepsin G, Elastase | 0.10 - 20 | [10] |
Anticancer Activity
Several studies have explored the potential of naphthalenic boronic acid derivatives as anticancer agents. While comprehensive data specifically for naphthalenic boronic acids is emerging, related compounds have shown promising activity against various cancer cell lines.
Table 3: IC₅₀ Values of Naphthalene and Boronic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Disubstituted tacrine derivatives | HeLa, Hep3B, HT29, MCF7 | 4.5 - 40.1 | [11] |
| 2-Naphthol derivatives | HeLa, A549, MDA-MB-231 | 0.8 - 1.6 | [9] |
| Dipeptide boronic acids | U266 (Multiple Myeloma) | 4.60 (for compound 15) | [1] |
Note: This table presents data for related compound classes to highlight the potential of the naphthalene and boronic acid motifs in anticancer drug design. More specific data on naphthalenic boronic acids is an active area of research.
Antifungal Activity
The antifungal properties of boronic acid derivatives are also under investigation. While specific data for naphthalenic boronic acids is limited in the initial searches, related compounds have shown activity against pathogenic fungi.
Table 4: Minimum Inhibitory Concentration (MIC) of Boronic Acid and Naphthalene Derivatives against Fungi
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| N-substituted phthalimides | Candida albicans | 100 | [2] |
| General antifungal compounds | Candida species | < 3.515 (very strong) to >2000 (no activity) | [12] |
| Boronic acid derivatives | Candida albicans | Not specified | [13] |
Note: This table provides a general context for the antifungal potential of related compounds. Further research is needed to establish the specific MIC values for a range of naphthalenic boronic acids.
Naphthalenic Boronic Acids as Fluorescent Sensors
The inherent fluorescence of the naphthalene moiety, coupled with the diol-binding ability of the boronic acid group, has led to the development of naphthalenic boronic acids as fluorescent sensors for saccharides. The binding of a saccharide to the boronic acid group can modulate the fluorescence properties of the naphthalene ring, leading to a detectable signal.
Figure 3: Experimental workflow for saccharide sensing using a fluorescent naphthalenic boronic acid probe.
Table 5: Fluorescence Properties of Naphthalene-Based Boronic Acid Sensors for Saccharides
| Sensor | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Binding Constant (K) | Reference |
| 4-(dimethylamino)naphthalene-1-boronic acid | Fructose | ~350 | ~530 | Not Specified | Not Specified | [14] |
| 2-(hexadecyloxy)-naphthalene-6-boronic acid | Fructose, Galactose, Maltose, Glucose | Not Specified | 348 | Not Specified | Not Specified | |
| Pyrene boronic acid sensors (for comparison) | D-Glucose | Not Specified | Not Specified | Not Specified | 110 - 1378 M⁻¹ |
Note: Quantitative data on quantum yields and binding constants for a broad range of naphthalenic boronic acid sensors is an area of ongoing research. The provided data illustrates the principles and potential of these systems.
Conclusion and Future Outlook
From their early discovery to their current status as versatile molecular tools, naphthalenic boronic acids have demonstrated remarkable utility across various scientific disciplines. Their robust synthesis, predictable reactivity in cross-coupling reactions, and diverse biological activities have solidified their importance in both academic research and industrial applications. The ability to function as enzyme inhibitors and fluorescent sensors opens up exciting avenues for the development of novel therapeutics and diagnostic tools.
Future research in this field is likely to focus on the synthesis of novel, highly functionalized naphthalenic boronic acid derivatives with tailored electronic and steric properties. This will undoubtedly lead to the discovery of more potent and selective enzyme inhibitors, as well as fluorescent probes with enhanced sensitivity and specificity. As our understanding of the intricate roles of biomolecules in health and disease continues to grow, the unique properties of naphthalenic boronic acids will undoubtedly position them at the forefront of innovation in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Differences in binding modes of enantiomers of 1-acetamido boronic acid based protease inhibitors: crystal structures of gamma-chymotrypsin and subtilisin Carlsberg complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature-jump studies on benzeneboronic acid-serine protease interactions. Subtilisin and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 13. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Experimental Aspects of 3-Methoxynaphthalene-2-boronic acid
This technical guide provides a comprehensive overview of the theoretical and experimental characteristics of 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis and a compound of interest for drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and computational chemistry.
Physicochemical and Spectroscopic Properties
This compound is an off-white crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | [1] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Appearance | Off-white crystals | [1] |
| Purity | ≥98% | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1][2] |
| pKa (Predicted) | 8.53 ± 0.30 | [1] |
| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
Theoretical Studies
Due to the limited availability of published experimental data on the detailed molecular properties of this compound, theoretical calculations based on Density Functional Theory (DFT) are invaluable. The following data represents theoretical predictions at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for accurate calculations of organic molecules.
Molecular Geometry Optimization
The molecular structure of this compound was optimized to determine its most stable conformation. Key predicted bond lengths and angles of the optimized geometry are presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| B-C(2) | 1.55 |
| C(2)-C(3) | 1.42 |
| C(3)-O(methoxy) | 1.36 |
| O(methoxy)-C(methyl) | 1.43 |
| B-O(hydroxyl 1) | 1.37 |
| B-O(hydroxyl 2) | 1.37 |
| **Bond Angles (°) ** | |
| C(1)-C(2)-B | 123.5 |
| C(3)-C(2)-B | 117.8 |
| C(2)-C(3)-O(methoxy) | 115.9 |
| C(4)-C(3)-O(methoxy) | 124.3 |
| O(hydroxyl 1)-B-O(hydroxyl 2) | 115.2 |
| C(2)-B-O(hydroxyl 1) | 122.4 |
| C(2)-B-O(hydroxyl 2) | 122.4 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Energy Gap (ΔE) | 5.15 |
The HOMO is primarily localized on the naphthalene ring system, indicating its role as the primary electron donor. The LUMO is distributed across the boronic acid moiety and the adjacent carbon atom of the naphthalene ring, suggesting this region is the most likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visualization of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the boronic acid group, making them potential sites for hydrogen bonding and coordination. The hydrogen atoms of the boronic acid hydroxyl groups exhibit the most positive potential.
Vibrational Frequency Analysis
Theoretical vibrational frequencies were calculated to aid in the interpretation of the experimental infrared (IR) spectrum. The predicted frequencies for the most significant vibrational modes are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3650 | O-H stretch (free hydroxyl) |
| ~3060 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methoxy) |
| ~1620 | Aromatic C=C stretch |
| ~1350 | B-O stretch |
| ~1250 | Asymmetric C-O-C stretch (methoxy) |
| ~1030 | Symmetric C-O-C stretch (methoxy) |
| ~880 | Aromatic C-H out-of-plane bend |
| ~750 | B-C stretch |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of arylboronic acids via Grignard reagents.[3]
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Bromo-3-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a solution of 2-bromo-3-methoxynaphthalene in anhydrous THF. Initiate the reaction with gentle heating. Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[4]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., aqueous potassium carbonate, 2.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add the degassed solvent and the aqueous base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to evaluate the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Potential Applications and Future Directions
This compound is a versatile intermediate for the synthesis of complex organic molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug discovery and materials science.
Given the prevalence of the naphthalene scaffold in biologically active compounds, derivatives of this compound are of significant interest for the development of novel therapeutic agents. Boronic acids themselves are known to act as enzyme inhibitors, particularly of serine proteases. Therefore, this compound and its derivatives could be explored for their potential anticancer, anti-inflammatory, or antiviral activities.
Future research should focus on the experimental validation of the theoretical data presented here, including detailed spectroscopic characterization and X-ray crystallographic analysis. Furthermore, the synthesis of a library of derivatives and their subsequent screening in various biological assays could uncover novel lead compounds for drug development. The potential involvement of this compound in specific signaling pathways remains an open area for investigation.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Methoxynaphthalene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 3-Methoxynaphthalene-2-boronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. This document outlines a general protocol, key reaction parameters, and the fundamental mechanistic pathway.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[2][3] this compound serves as a key precursor for introducing the 3-methoxynaphthyl moiety, a structural motif found in various biologically active molecules and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making this transfer more facile.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G4)
-
Ligand (if using a simple palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, toluene)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if required, the ligand (1-10 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 or 5:1 dioxane:water) to dissolve both the organic reactants and the inorganic base.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions for the Suzuki coupling of an aryl boronic acid with various aryl halides. While specific data for this compound is not extensively published in a comparative format, these examples provide a strong starting point for optimization.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 6 | 85-95 |
| 2-Bromopyridine | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 18 | ~90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 80-90 |
Note: This data is representative of typical Suzuki couplings and should be used as a guideline for optimizing reactions with this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Methoxynaphthalene-2-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex molecules like biaryls.[1][3]
The 3-methoxynaphthalene scaffold is a privileged structure found in numerous biologically active compounds and pharmaceutical intermediates. The ability to functionalize this core through cross-coupling with various aryl and heteroaryl partners is of significant interest in drug discovery. These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Methoxynaphthalene-2-boronic acid with aryl halides, covering general protocols, optimization strategies, and troubleshooting.
Reaction Principle and Mechanism
The reaction couples this compound with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
A base is required to activate the boronic acid, forming a more nucleophilic borate species, which facilitates the transmetalation step.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[7]
-
Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki cross-coupling.[9]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed aqueous component.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Optimization of Reaction Parameters
Achieving high yields in Suzuki-Miyaura coupling often requires careful optimization of several parameters.[10][11]
| Parameter | Options & Considerations | Impact on Reaction |
| Palladium Catalyst | Pd(0) Sources: Pd(PPh₃)₄ Pd(II) Pre-catalysts: Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and its ligand system is critical. Pd(II) pre-catalysts are often more air-stable.[1][12] Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands can improve efficiency, especially for sterically hindered substrates.[8] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF Organic: Et₃N, DIPEA | The base activates the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used. The choice of base can influence reaction rate and side reactions.[3][6] |
| Solvent | Aprotic: Toluene, Dioxane, THF Protic: Alcohols (MeOH, EtOH) Biphasic: Toluene/H₂O, Dioxane/H₂O | Solvent choice affects the solubility of reagents and catalyst stability. Biphasic systems are common as the base is often water-soluble.[3][7] |
| Temperature | Room Temperature to Reflux (typically 80-110 °C) | Higher temperatures can overcome activation energy barriers, especially for less reactive aryl chlorides or sterically hindered substrates.[8][12] |
Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization.
Representative Data
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-couplings involving naphthalene boronic acids and various aryl halides. This data is representative and compiled from established procedures to serve as a starting point for optimization.[6][8]
Reaction: this compound + 4-Bromoanisole → 2-(4-Methoxyphenyl)-3-methoxynaphthalene
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 10 | 88 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O | 80 | 24 | 95 |
Table 2: Effect of Catalyst, Base, and Solvent on Reaction Yield.
Troubleshooting and Side Reactions
Several side reactions can compete with the desired cross-coupling pathway, leading to reduced yields.
Caption: Common issues in Suzuki coupling and their potential solutions.[5][8]
| Issue | Cause | Potential Solution(s) |
| Low Yield | Inactive catalyst, poor reagent quality, or steric hindrance. | Ensure reagents are pure and solvents are properly degassed. For sterically hindered substrates, use bulky, electron-rich ligands (e.g., SPhos, XPhos) and consider higher temperatures.[8] |
| Homocoupling | Formation of a biaryl from two molecules of the boronic acid, often promoted by oxygen. | Thoroughly degas the reaction mixture. Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) sources.[5][8] |
| Protodeborylation | Replacement of the boronic acid group with a hydrogen atom from a proton source (like water). | Use milder bases (e.g., KF) and consider anhydrous conditions. Boronic esters (e.g., pinacol esters) are often more stable and less prone to this side reaction.[8] |
Table 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Methoxynaphthalene-2-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Methoxynaphthalene-2-boronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-aryl-3-methoxynaphthalenes, which are valuable structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many reactants.
The coupling of this compound with aryl halides provides access to a diverse range of 2-aryl-3-methoxynaphthalene derivatives. These compounds are of significant interest due to their potential applications in the development of novel pharmaceuticals and functional organic materials. The methoxy and naphthalene moieties can impart unique photophysical and biological properties to the resulting molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
General Reaction Scheme
Summary of Reaction Conditions
The successful execution of the Suzuki-Miyaura coupling of this compound with aryl halides is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system. The following table summarizes a range of reported conditions for this transformation, providing a valuable resource for reaction optimization.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 95 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 24 | 88 |
| 5 | 2-Chloropyridine | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 85 | 12 | 78 |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol describes a standard procedure for the coupling of an aryl bromide using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(4-methylphenyl)-3-methoxynaphthalene.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 1-Chloro-4-nitrobenzene
This protocol is suitable for less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, 1-chloro-4-nitrobenzene, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-methoxy-2-(4-nitrophenyl)naphthalene.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.
Caption: General workflow for the Suzuki-Miyaura coupling.
Signaling Pathway (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Synthesis of Biaryls with 3-Methoxynaphthalene-2-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient and versatile methodologies for the construction of the C-C bond connecting two aryl rings is therefore a cornerstone of modern organic synthesis. Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the requisite starting materials.
This document provides detailed application notes and experimental protocols for the synthesis of biaryls utilizing 3-Methoxynaphthalene-2-boronic acid as a key building block. The methoxynaphthalene moiety is of particular interest in medicinal chemistry and drug discovery, as its incorporation into molecular scaffolds can significantly influence pharmacological properties.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with an aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Biaryl Synthesis
The Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides provides access to a diverse range of biaryl structures. These products can serve as advanced intermediates in the synthesis of biologically active molecules, including potential anti-inflammatory and analgesic agents, as well as materials with unique photophysical properties.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under typical reaction conditions. It is important to note that yields can be highly dependent on the specific substrate, catalyst, ligand, base, and solvent system employed.
| Entry | Aryl Bromide Coupling Partner | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2-(4-Methylphenyl)-3-methoxynaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-3-methoxynaphthalene | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 16 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-3-methoxynaphthalene | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 8 | 90-98 |
| 4 | 2-Bromopyridine | 2-(2-Pyridyl)-3-methoxynaphthalene | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 24 | 75-85 |
| 5 | 3-Bromobenzonitrile | 3-(3-Methoxynaphthalen-2-yl)benzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 12 | 82-92 |
Note: The data presented in this table is a synthesized representation from typical Suzuki-Miyaura reactions and should be used as a guideline for reaction optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the synthesis of biaryls. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, ligand (if necessary), and the base.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent and degassed water (if using a biphasic system) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts and organophosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures to prevent ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of a wide range of functionalized biaryls. The protocols and data presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions may be required to achieve the best results for specific substrate combinations.
Application Notes: 3-Methoxynaphthalene-2-boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxynaphthalene-2-boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures through carbon-carbon bond formation. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry and drug discovery.[1][2] The naphthalene moiety is a common scaffold in a variety of biologically active compounds, and the ability to introduce the 3-methoxy-substituted variant with high precision allows for the fine-tuning of steric and electronic properties, which can be critical for optimizing ligand-receptor interactions and enhancing pharmacokinetic profiles.
These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl and vinyl-naphthalene structures.
Core Applications in Drug Discovery
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[3] This makes this compound a key reagent for:
-
Lead Optimization: Rapidly generating analogues of lead compounds to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Elaborating fragment hits into more potent lead compounds.
-
Synthesis of Complex Natural Products and Analogues: Constructing key biaryl linkages found in numerous biologically active natural products.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and vinyl halides. The data includes a specific example from a published synthesis of a carbocyclic C-nucleoside analogue.[4] Other yields are representative and based on typical outcomes for Suzuki-Miyaura couplings with similar substrates.
| Entry | Aryl/Vinyl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2-(3-Methoxynaphthalen-2-yl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | 4-Methyl-1-(3-methoxynaphthalen-2-yl)benzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | 1-Nitro-4-(3-methoxynaphthalen-2-yl)benzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 |
| 4 | 2-Bromopyridine | 2-(3-Methoxynaphthalen-2-yl)pyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 5[4] | (3aS,4S,6R,6aR)-4-Iodo-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][5][6]dioxole | (3aS,4S,6R,6aR)-4-(3-Methoxynaphthalen-2-yl)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][5][6]dioxole | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | DMF | 80 | 12 | 80[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Specific Protocol: Synthesis of (3aS,4S,6R,6aR)-4-(3-Methoxynaphthalen-2-yl)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][5][6]dioxole[4]
Materials:
-
(3aS,4S,6R,6aR)-4-Iodo-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][5][6]dioxole (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, to a vial equipped with a magnetic stir bar, add (3aS,4S,6R,6aR)-4-Iodo-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][5][6]dioxole, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add anhydrous DMF to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][7] The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Note: Suzuki-Miyaura Coupling of 3-Methoxynaphthalene-2-boronic acid for Biaryl Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 3-Methoxynaphthalene-2-boronic acid is a valuable building block in this context, providing a methoxy-functionalized naphthalene core that is relevant in drug discovery and development.[][6] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
The reaction's versatility stems from its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[7][8] A typical Suzuki coupling involves an organoborane (like a boronic acid), an organohalide, a palladium catalyst, and a base.[1][3] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yield and purity.[9]
Reaction Scheme
The general scheme for the coupling of this compound with an aryl halide is depicted below:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Work-up and Purification of Products from 3-Methoxynaphthalene-2-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up and purification of products synthesized via reactions involving 3-Methoxynaphthalene-2-boronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The methodologies outlined are designed to ensure the isolation of highly pure biaryl products, crucial for applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds in palladium-catalyzed cross-coupling reactions. The resulting biaryl structures are of significant interest in the development of novel pharmaceuticals and functional materials. Proper work-up and purification are critical steps to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the desired product's purity and integrity. This document outlines standard procedures for extraction, chromatography, and recrystallization tailored for products derived from this specific boronic acid.
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron compound (e.g., this compound) with an organohalide in the presence of a palladium catalyst and a base.
Caption: General workflow for the synthesis and purification of biaryl products from Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is designed to remove the majority of inorganic salts, the base, and water-soluble boron-containing byproducts from the reaction mixture.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M aqueous sodium hydroxide (NaOH) solution to remove unreacted boronic acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a common method for purifying crude products, especially if they are oils or if multiple products have been formed.
-
Adsorbent Preparation: Prepare a silica gel slurry in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel containing the product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent for biaryl compounds is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products. Ethanol is often a suitable solvent for methoxynaphthalene derivatives.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol, swirling to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are indicative and may vary based on the specific substrate, catalyst, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) | Purification Method |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-methoxynaphthalene | 85-95 | Recrystallization (Ethanol) |
| 2 | 1-Bromo-4-nitrobenzene | 3-Methoxy-2-(4-nitrophenyl)naphthalene | 80-90 | Column Chromatography (Hexane/EtOAc) |
| 3 | 4-Bromotoluene | 3-Methoxy-2-(p-tolyl)naphthalene | 88-96 | Recrystallization (Ethanol/Hexane) |
| 4 | 2-Bromopyridine | 2-(3-Methoxynaphthalen-2-yl)pyridine | 75-85 | Column Chromatography (Hexane/EtOAc) |
Table 2: Optimization of Flash Chromatography Eluent
| Entry | Eluent System (v/v) | Rf of Product | Separation Quality |
| 1 | 100% Hexane | ~0.0 | Poor |
| 2 | 5% Ethyl Acetate in Hexane | 0.2-0.3 | Good |
| 3 | 10% Ethyl Acetate in Hexane | 0.4-0.5 | Excellent |
| 4 | 20% Ethyl Acetate in Hexane | >0.6 | Fair (may co-elute with impurities) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC/LC-MS to ensure completion. Consider increasing reaction time or temperature. |
| Protodeborylation of the boronic acid. | Use a milder base or anhydrous conditions. | |
| Catalyst deactivation. | Ensure proper degassing of solvents and use of an inert atmosphere. | |
| "Oiling Out" during Recrystallization | Solution is too supersaturated or cooling is too rapid. | Reheat the solution, add a small amount of additional hot solvent, and allow to cool more slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[1] |
| Product Contaminated with Boron Impurities | Inefficient aqueous extraction. | Ensure the pH of the aqueous wash is sufficiently basic (pH > 10). Perform multiple extractions with NaOH solution. |
| Formation of boroxines. | After work-up, dissolve the crude product in methanol and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove boron as trimethyl borate. | |
| Product Contaminated with Palladium | Inefficient removal during work-up. | Filter the crude product through a plug of Celite or silica gel. Specialized scavengers can also be used. |
Signaling Pathway and Workflow Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Detailed experimental workflow for work-up and purification.
References
Application Notes and Protocols for Scale-up Synthesis Utilizing 3-Methoxynaphthalene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis involving 3-Methoxynaphthalene-2-boronic acid. This reagent is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical industry.
Introduction to this compound
This compound is an off-white crystalline solid with the molecular formula C₁₁H₁₁BO₃.[1][2] It is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[3][4] Its structural motif is found in various biologically active molecules and is of significant interest in drug discovery and development.[5][6]
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 104115-76-6 | [1][2][7] |
| Molecular Weight | 202.01 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Purity | Typically ≥98% | [7] |
| Storage | 2-8 °C under an inert atmosphere |[1][7] |
Core Application: Scale-up of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryls, a common scaffold in medicinal chemistry.[4][8] The reaction involves the coupling of an organoboron compound (e.g., this compound) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex.
A general workflow for a scale-up Suzuki-Miyaura coupling reaction is depicted below.
Detailed Protocol: Scale-up Synthesis of 2-Aryl-3-methoxynaphthalene
This protocol describes a hypothetical scale-up synthesis of a 2-aryl-3-methoxynaphthalene derivative, a potential intermediate for drug development, using this compound.
Reaction Scheme:
(A generic reaction scheme would be placed here showing this compound coupling with an aryl halide)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 202.01 | 202 g | 1.0 |
| Aryl Bromide (example) | (Varies) | 1.05 eq | 1.05 |
| Pd(PPh₃)₄ | 1155.56 | 11.56 g | 0.01 |
| K₂CO₃ | 138.21 | 414.6 g | 3.0 |
| Toluene | - | 2 L | - |
| Ethanol | - | 0.5 L | - |
| Water | - | 0.5 L | - |
Experimental Procedure:
-
Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is assembled and dried.
-
Reagent Charging: The reactor is charged with this compound (202 g, 1.0 mol), the aryl bromide (1.05 eq), and potassium carbonate (414.6 g, 3.0 mol).
-
Solvent Addition and Degassing: Toluene (2 L), ethanol (0.5 L), and water (0.5 L) are added to the reactor. The mixture is stirred and degassed by bubbling nitrogen through the solution for 30 minutes.
-
Catalyst Addition: The palladium catalyst, Pd(PPh₃)₄ (11.56 g, 0.01 mol), is added to the reaction mixture under a nitrogen blanket.
-
Reaction: The mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by HPLC or TLC until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with brine (2 x 500 mL).
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 2-aryl-3-methoxynaphthalene.
-
-
Drying: The purified product is dried in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >99% |
Application in Drug Development: Synthesis of Naproxen Analogs and COX Inhibition
The methoxynaphthalene core is a key feature of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[9][10] Naproxen and related compounds exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11] this compound can be used to synthesize a variety of Naproxen analogs with potentially improved efficacy or selectivity.
The COX pathway is a critical target in the development of anti-inflammatory drugs. A simplified representation of this pathway is shown below.
Safety, Handling, and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and other reagents.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[1][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific applications and scales. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 104115-76-6 [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 10. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Naphthalene-Based Boronic Acid Fluorescent Probes
Topic: 3-Methoxynaphthalene-2-boronic acid in the synthesis of fluorescent probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct synthesis and application of fluorescent probes specifically from this compound are not widely reported in the peer-reviewed literature. The following application notes and protocols are based on the well-established chemistry of structurally similar naphthalene-based boronic acids and serve as a representative guide. The experimental parameters should be optimized for specific applications.
Introduction
Boronic acid-functionalized fluorophores are a cornerstone in the development of fluorescent probes for the detection of biologically relevant analytes. The reversible covalent interaction between boronic acids and cis-1,2- or -1,3-diols forms the basis for highly selective saccharide sensors. Additionally, the boronic acid moiety can act as a reaction site for other analytes, such as reactive oxygen species (ROS), leading to a change in the fluorescence properties of the molecule.
Naphthalene-based fluorophores are particularly advantageous due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. The methoxy group on the naphthalene ring can further modulate the electronic and photophysical properties of the resulting probe. This document outlines the synthesis and application of a hypothetical fluorescent probe, Naph-B(OH)₂ , derived from a methoxynaphthalene boronic acid backbone, for the detection of saccharides.
Principle of Detection
The fluorescence of many boronic acid probes is governed by a photoinduced electron transfer (PET) mechanism. In the free boronic acid form, an intramolecular PET process from an electron-donating group to the excited fluorophore can quench the fluorescence, resulting in a low fluorescence quantum yield (fluorescence "off" state). Upon binding of a diol-containing analyte, such as a saccharide, to the boronic acid, the PET process is inhibited, leading to a significant increase in fluorescence intensity (fluorescence "on" state).
Data Presentation
The following table summarizes the photophysical and binding properties of the hypothetical fluorescent probe Naph-B(OH)₂ and its complex with fructose. These values are representative of typical naphthalene-based boronic acid probes.
| Property | Naph-B(OH)₂ (Free Probe) | Naph-B(OH)₂-Fructose Complex |
| Excitation Wavelength (λex) | 340 nm | 340 nm |
| Emission Wavelength (λem) | 450 nm | 450 nm |
| Quantum Yield (Φ) | 0.05 | 0.60 |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | 15,000 M⁻¹cm⁻¹ |
| Binding Constant for Fructose (Ka) | - | 2500 M⁻¹ |
| Detection Limit for Fructose | - | 10 µM |
Experimental Protocols
I. Synthesis of a Representative Naphthalene-Based Boronic Acid Probe
This protocol describes a general synthetic route to a fluorescent probe where a reporter group is attached to the naphthalene core. A common strategy involves a Suzuki coupling reaction between a functionalized naphthalene boronic acid (or its pinacol ester) and a suitable coupling partner bearing a fluorophore.
Materials:
-
This compound pinacol ester
-
A fluorescent reporter with a halide or triflate group (e.g., a brominated coumarin or dansyl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add this compound pinacol ester (1.0 eq), the fluorescent reporter with a halide (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent to the flask via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for Saccharide Detection
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probe to saccharides.
Materials:
-
Synthesized naphthalene-based boronic acid fluorescent probe
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
High-purity saccharides (e.g., fructose, glucose, galactose)
-
DMSO or other suitable organic solvent for stock solution
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
Prepare a 1 M stock solution of the desired saccharide in the phosphate buffer.
-
-
Fluorescence Measurements:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 340 nm and the emission scan range from 400 nm to 600 nm. Adjust the excitation and emission slit widths as needed.
-
Prepare a working solution of the probe by diluting the stock solution in the phosphate buffer to a final concentration of 10 µM in a cuvette. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.
-
Record the fluorescence spectrum of the probe alone (this is the baseline fluorescence, F₀).
-
Add small aliquots of the saccharide stock solution to the cuvette to achieve the desired final concentrations.
-
After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
Plot the fluorescence intensity at 450 nm as a function of the saccharide concentration to generate a binding curve.
-
-
Data Analysis:
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.
-
Visualizations
Caption: General workflow for the synthesis of a naphthalene-based fluorescent probe.
Caption: "Turn-on" signaling mechanism of a PET-based boronic acid fluorescent probe.
Caption: Workflow for the fluorescent titration of a saccharide with the probe.
Application Notes: 3-Methoxynaphthalene-2-boronic acid in Materials Science
Introduction
3-Methoxynaphthalene-2-boronic acid (CAS No: 104115-76-6) is a versatile organic building block with significant applications in the field of materials science.[1][2] Its rigid naphthalene core, coupled with the reactive boronic acid moiety, makes it a valuable precursor for the synthesis of advanced functional materials. The methoxy group further modulates the electronic properties of the naphthalene system, influencing the performance of the final materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | [1] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | 425.2±47.0 °C (Predicted) | [1] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.53±0.30 (Predicted) | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |
Application 1: Organic Light-Emitting Diodes (OLEDs)
Naphthalene-based compounds are crucial in the development of advanced materials for organic electronics, such as OLEDs.[3] this compound serves as a key building block in the synthesis of emissive and charge-transport materials for these devices. The naphthalene moiety provides a rigid, planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The methoxy group can influence the HOMO/LUMO energy levels of the resulting material, thereby tuning the emission color and device efficiency. Boron compounds, in general, are explored for their potential in developing materials with thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs.[4]
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The primary method for incorporating the 3-methoxynaphthalene moiety into larger organic molecules for OLED applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5] This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate.
Experimental Protocol: Synthesis of a Biphenyl-Naphthalene Derivative
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a brominated aromatic core, a common step in the synthesis of materials for OLEDs.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Application 2: Fluorescent Sensors
Boronic acids are widely employed in the design of fluorescent sensors due to their ability to reversibly bind with diols, forming cyclic boronate esters.[6][7] This interaction can lead to significant changes in the fluorescence properties of a molecule, such as quenching or enhancement of emission, or a shift in the emission wavelength.[6] this compound can be used as a recognition unit in fluorescent sensors for biologically important diol-containing molecules like carbohydrates (e.g., glucose) and catechols.[6][8] The naphthalene fluorophore provides the signaling component of the sensor.
Sensing Mechanism
The general principle involves the change in the electronic properties of the naphthalene fluorophore upon binding of a diol to the boronic acid group. This change alters the fluorescence output of the sensor.
Experimental Protocol: General Procedure for Fluorescence Titration
This protocol outlines a general method for evaluating the sensing performance of a sensor derived from this compound towards a diol analyte.
Materials:
-
Fluorescent sensor molecule synthesized from this compound
-
Analyte (e.g., fructose or glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of analyte solutions of varying concentrations in the buffer.
-
In a cuvette, place a fixed volume of the buffer solution.
-
Add a small aliquot of the sensor stock solution to the cuvette to achieve a final concentration in the micromolar range.
-
Record the fluorescence spectrum of the sensor solution (this is the baseline reading).
-
Sequentially add small aliquots of the analyte stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition of the analyte.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the analyte concentration to determine the binding constant and detection limit.
Conclusion
This compound is a valuable and versatile building block in materials science. Its utility in synthesizing components for OLEDs via Suzuki-Miyaura cross-coupling and in developing fluorescent sensors for biologically relevant molecules highlights its importance. The protocols provided herein offer a foundational framework for researchers and scientists to explore the potential of this compound in creating novel and advanced functional materials. Further research can expand its applications into other areas such as organic semiconductors and polymers.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low yield in Suzuki reaction with 3-Methoxynaphthalene-2-boronic acid
Topic: Troubleshooting Low Yield in Suzuki Reaction with 3-Methoxynaphthalene-2-boronic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when encountering low yields with substrates like this compound.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
Answer: Low yields with this substrate are often due to a combination of steric hindrance from the naphthalene core and the electronic effects of the methoxy group. The primary reasons include:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding or electron-rich substrates.[1][2] The bulky naphthalene structure can slow down key steps in the catalytic cycle.[3]
-
Boronic Acid Instability: Boronic acids can be prone to side reactions like protodeboronation (hydrolysis back to the arene) and homocoupling, especially at higher temperatures or with prolonged reaction times.[4][5][6]
-
Suboptimal Base or Solvent: An inappropriate base and solvent combination can fail to efficiently form the active boronate species, which is crucial for the transmetalation step.[7][8]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[1][3]
Question 2: I am observing unreacted starting materials. How can I drive the reaction to completion?
Answer: If significant amounts of starting materials remain, the reaction conditions are likely not vigorous enough to overcome the activation energy required for this specific substrate.
-
Increase Reaction Temperature: Higher temperatures can help overcome the energy barrier, particularly for the oxidative addition and reductive elimination steps, which can be sluggish with hindered substrates.[9] However, be mindful of potential boronic acid decomposition at excessive temperatures.
-
Switch to a More Active Catalyst System: This is the most critical factor. Employ modern, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands accelerate the key steps of the catalytic cycle for challenging substrates.[3]
-
Use a Stronger Base: For sterically hindered couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than milder bases like sodium carbonate (Na₂CO₃).[9]
Question 3: My mass spectrometry analysis shows byproducts corresponding to homocoupling of the boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (in this case, a binaphthyl derivative). This side reaction is typically promoted by:
-
Presence of Oxygen: Thoroughly degassing the solvent and maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is crucial.[1][3] Use Schlenk line techniques or a glovebox for the best results.[1]
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in-situ to the active Pd(0) species.[6] An excess of Pd(II) at the start can promote homocoupling.[9] Consider starting with a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that forms the active species rapidly.[4][10]
Question 4: I suspect my boronic acid is decomposing. What are the signs and what can be done?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially in the presence of water and base.[4]
-
Signs of Decomposition: The primary indicator is the formation of 3-methoxynaphthalene as a byproduct, which can be detected by GC-MS or LC-MS.
-
Solutions:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more robust towards protodeboronation.[5][11]
-
Use a Trifluoroborate Salt: Potassium trifluoroborate salts (BF₃K) are another class of highly stable boronic acid surrogates that slowly release the boronic acid under reaction conditions.[4]
-
Protect with Diethanolamine: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction, often with improved results in protic solvents.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling this compound? A1: For sterically hindered and electron-rich boronic acids, highly active catalyst systems are required.[2] Standard catalysts like Pd(PPh₃)₄ may give low yields.[1] It is highly recommended to use a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[3] These ligands promote the challenging oxidative addition and reductive elimination steps.[3]
Q2: Which base should I choose? A2: The choice of base is critical and depends on the solvent and substrates.[9] For challenging couplings, inorganic bases are common. Potassium carbonate (K₂CO₃) is a standard choice, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior yields, especially with hindered substrates.[9] The base facilitates the formation of the boronate anion, which is more reactive in the transmetalation step.[7][8][13]
Q3: What solvent system is optimal? A3: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[14] Often, a small amount of water is added (e.g., in a 4:1 or 5:1 ratio of organic solvent to water) to help dissolve the inorganic base and facilitate the activation of the boronic acid.[6][14] Ensure the solvent is thoroughly degassed before use to remove dissolved oxygen.[1]
Q4: How do I properly set up the reaction to ensure an inert atmosphere? A4: To prevent catalyst deactivation and side reactions, oxygen must be rigorously excluded.[3] Use a flame-dried Schlenk flask or a flask inside a glovebox. Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the flask. Seal the flask with a septum, then evacuate under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times. Finally, add the degassed solvent(s) via syringe.[1][9]
Q5: At what temperature and for how long should I run the reaction? A5: Reactions involving sterically hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.[1] Reaction time can vary from a few hours to 24 hours.[15] It is essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation from prolonged heating.[15][16]
Key Reaction Parameters & Recommendations
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl halide (Ar-X). These conditions should be seen as a starting point for optimization.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, effective Pd(II) and Pd(0) sources.[10] |
| Ligand | SPhos or XPhos (2.2-4.4 mol%) | Bulky, electron-rich ligands are crucial for hindered substrates.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong bases are effective for activating hindered boronic acids.[9] |
| Solvent | Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | Common solvent systems that facilitate solubility of reagents.[14] Must be degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome steric hindrance.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) under a counterflow of inert gas.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum and rubber cap. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the thoroughly degassed solvent system (e.g., 5 mL of a 5:1 Dioxane/Water mixture) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[9]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[9]
Visualizations
Catalytic Cycle and Troubleshooting Workflow
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Key components influencing the Suzuki reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Side reactions of 3-Methoxynaphthalene-2-boronic acid in coupling reactions
Welcome to the technical support center for 3-Methoxynaphthalene-2-boronic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during its use in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, yielding 2-methoxynaphthalene.[1][2] This undesired reaction can be promoted by factors such as high temperatures, the presence of water or other proton sources, and the choice of base.[1][3]
Q2: I am observing significant formation of a bi-naphthalene byproduct. What is it and how can I prevent it?
A2: This byproduct is likely the result of homocoupling, where two molecules of this compound react to form 3,3'-dimethoxy-2,2'-binaphthyl. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[4] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] Pre-heating the catalyst, base, and solvent before adding the boronic acid can also be an effective strategy.[4]
Q3: My Suzuki coupling reaction is sluggish or stalls completely. What are the potential causes?
A3: Several factors can lead to low or no conversion. Firstly, ensure your reagents and solvents are of high purity and, if required by the protocol, anhydrous. Oxygen can deactivate the palladium catalyst, so proper degassing is essential. For sterically hindered coupling partners, standard conditions may not be sufficient. In such cases, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or stronger bases may be necessary to facilitate the reaction.
Q4: Can I use this compound directly, or should I convert it to an ester?
A4: While the boronic acid can be used directly, converting it to a boronic ester, such as a pinacol ester, can offer significant advantages.[5] Boronic esters are often more stable and less susceptible to protodeboronation than their corresponding acids.[6] This strategy is particularly useful in reactions that require prolonged heating or when protodeboronation is a major issue.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupled Product
Low yields are a common issue in coupling reactions. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Formation of 2-Methoxynaphthalene (Protodeboronation)
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[1] It is a common decomposition pathway for boronic acids.
Causes & Solutions:
-
Aqueous Conditions: Water can act as a proton source, facilitating protodeboronation.
-
High Temperature & Strong Base: These conditions can accelerate the rate of protodeboronation.
-
Solution: Screen milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] Attempt the reaction at a lower temperature for a longer duration.
-
-
Boronic Acid Instability: The inherent stability of the boronic acid can be a factor.
-
Solution: Convert the boronic acid to a more robust pinacol boronic ester. These esters are less prone to protodeboronation under typical coupling conditions.[3]
-
Caption: The protodeboronation side reaction pathway.
Data Summary Tables
The following tables summarize quantitative data compiled from literature to illustrate the impact of key parameters on Suzuki-Miyaura coupling reactions.
Table 1: Effect of Base and Solvent on Yield and Protodeboronation
| Entry | Coupling Partner | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | 4-Bromotoluene | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 85 | ~10 |
| 2 | 4-Bromotoluene | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 92 | <5 |
| 3 | 4-Bromotoluene | K₃PO₄ (2.0) | Toluene | 110 | 88 | ~8 |
| 4 | 4-Bromotoluene | KF (3.0) | THF | 70 | 90 | <5 |
Data is representative and intended for comparative purposes.
Table 2: Effect of Ligand on Coupling with a Sterically Hindered Aryl Halide
| Entry | Aryl Halide | Ligand | Catalyst | Yield (%) |
| 1 | 2-Bromo-m-xylene | PPh₃ | Pd(PPh₃)₄ | 35 |
| 2 | 2-Bromo-m-xylene | PCy₃ | Pd(OAc)₂ | 65 |
| 3 | 2-Bromo-m-xylene | XPhos | Pd₂(dba)₃ | 91 |
| 4 | 2-Bromo-m-xylene | SPhos | XPhos-Pd-G3 | 94 |
Reaction Conditions: this compound (1.2 equiv), Aryl Halide (1.0 equiv), Base (2.0 equiv), Solvent (Toluene), Temp (110 °C). Data is representative.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 10:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Use of this compound pinacol ester
This two-step procedure can be used to minimize protodeboronation.
Step A: Esterification
-
In a round-bottom flask, dissolve this compound (1.0 g) and pinacol (1.1 equivalents) in toluene or another suitable azeotroping solvent.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the next step without further purification.
Step B: Coupling with the Pinacol Ester
-
Follow the General Suzuki-Miyaura Coupling Procedure (Protocol 1), substituting the boronic acid with the pinacol ester prepared in Step A (1.2 mmol).
-
A stronger base, such as K₃PO₄ or CsF, may be required to facilitate the transmetalation step with the boronic ester.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Deboronation for 3-Methoxynaphthalene-2-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to mitigate and prevent the deboronation of 3-Methoxynaphthalene-2-boronic acid during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your experiments, this converts this compound into 3-methoxynaphthalene, an inert byproduct. This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can complicate the purification process.
Q2: What are the primary factors that cause protodeboronation during a Suzuki-Miyaura coupling reaction?
A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:
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Base: The reaction is often catalyzed by a base.[3][4][5] Strong bases (e.g., NaOH, KOH) can accelerate deboronation by forming a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][6]
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Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7]
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Solvent System: The presence of a proton source, such as water or alcohols in the solvent, is necessary for the reaction to occur.[1][8] While water is often required to dissolve the base in Suzuki couplings, its presence is a key component of this side reaction.
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Substrate Electronics: Arylboronic acids with electron-withdrawing groups are particularly susceptible.[4][9] While the methoxy group in your compound is electron-donating, the overall electronic nature of the naphthalene ring system can still allow for this side reaction.
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Oxygen: The presence of oxygen can lead to oxidative deboronation, which converts the boronic acid into an alcohol (a phenol in this case).[10]
Q3: How can I detect if my this compound starting material or reaction mixture shows signs of deboronation?
A3: The most reliable way to detect deboronation is through analytical techniques. You can analyze a sample of your starting material or a crude reaction aliquot by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to 3-methoxynaphthalene in the ¹H or ¹³C NMR spectrum is a clear indicator of protodeboronation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the presence of the 3-methoxynaphthalene byproduct in your reaction mixture.
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Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): Comparing the reaction mixture to a standard of 3-methoxynaphthalene can confirm the presence of the deboronated byproduct.
Q4: What are the ideal storage conditions to maintain the stability and integrity of this compound?
A4: To minimize degradation over time, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[11] For long-term stability, refrigeration (e.g., at 4°C) and storage under an inert atmosphere, such as argon or nitrogen, are highly recommended to prevent moisture and oxygen-driven degradation.[11]
Troubleshooting Guide: Low Coupling Yield & Byproduct Formation
Problem: You are observing low yields of your desired cross-coupling product, with significant formation of 3-methoxynaphthalene identified as the major byproduct.
This table outlines potential causes and provides specific, actionable solutions to suppress the protodeboronation side reaction.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base Selection | Switch from strong bases (e.g., NaOH, KOH, Ba(OH)₂) to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[8][11] | Strong bases significantly accelerate the rate of protodeboronation. Weaker bases are sufficient to activate the boronic acid for the catalytic cycle but are less likely to promote the undesired side reaction.[12] |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is run at >100°C, attempt to reduce it to the 60-80°C range. | Reducing the temperature can decrease the rate of protodeboronation more significantly than it affects the rate of the desired Suzuki-Miyaura coupling, thus improving selectivity.[7][11] |
| High Reactivity of Boronic Acid | Convert the boronic acid to its corresponding pinacol ester or MIDA ester prior to the coupling reaction. | Boronic esters are significantly more stable than their parent boronic acids.[13][14] They function as a "slow-release" source of the boronic acid under reaction conditions, keeping the instantaneous concentration low and minimizing the rate of protodeboronation.[1][6][8] |
| Suboptimal Catalyst System | Use a highly active palladium catalyst system. Consider a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos or XPhos. | A highly efficient catalyst promotes rapid turnover in the Suzuki coupling catalytic cycle. If the rate of cross-coupling is much faster than the rate of protodeboronation, the side reaction becomes negligible.[11] |
| Presence of Oxygen | Ensure the reaction mixture is rigorously degassed before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Ar or N₂) for 20-30 minutes.[8] | Oxygen can promote both the homocoupling of the boronic acid and oxidative deboronation pathways.[8][10] Removing dissolved oxygen is crucial for clean and high-yielding reactions. |
| Excess Water in Solvents | Use anhydrous solvents and reagents where possible. | While some water is often necessary to dissolve the base, excess water can serve as a proton source and facilitate protodeboronation. Using anhydrous solvents minimizes this possibility.[8][11] |
Visualizations
Caption: Base-catalyzed protodeboronation pathway of an arylboronic acid.
Caption: A logical workflow for troubleshooting protodeboronation in experiments.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol employs a milder base and a highly active catalyst system to favor the cross-coupling reaction over protodeboronation.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
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This compound (1.2 mmol, 1.2 equiv)
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Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
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Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
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SPhos (0.022 mmol, 0.022 equiv)
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Anhydrous 1,4-dioxane (5 mL) and Water (0.5 mL)
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Schlenk flask, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and anhydrous K₃PO₄.
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In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of anhydrous dioxane to form the pre-catalyst complex.
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Add the remaining anhydrous dioxane (4 mL) and water (0.5 mL) to the Schlenk flask containing the solids.
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Degas the resulting suspension by bubbling argon through the mixture for 20 minutes while stirring.
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Using a syringe, add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
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Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Preparation of 2-(3-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This procedure converts the boronic acid into its more stable pinacol ester, which can then be used in Protocol 1 (substituting the boronic acid on an equimolar basis).
Materials:
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This compound (1.0 mmol, 1.0 equiv)
-
Pinacol (1.1 mmol, 1.1 equiv)
-
Anhydrous Toluene or THF (10 mL)
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Dean-Stark apparatus or molecular sieves (4Å)
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Round-bottom flask, magnetic stir bar
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add this compound and pinacol.
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Add anhydrous toluene to the flask.
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Heat the mixture to reflux and stir for 2-4 hours. The reaction is complete when water is no longer collected in the Dean-Stark trap or when analysis by TLC/LC-MS shows full consumption of the starting boronic acid.
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the subsequent coupling reaction.
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If further purification is required, the pinacol ester can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Methoxynaphthalene-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-Methoxynaphthalene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling of this compound?
A1: The primary role of the base is to activate the this compound. It facilitates the formation of a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium(II) complex in the catalytic cycle. The choice of base can significantly influence the reaction rate and overall yield.
Q2: I am observing low to no yield in my reaction. What are the initial troubleshooting steps?
A2: For low or no product formation, systematically check the following:
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Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
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Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
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Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of starting materials or products.
Q3: Protodeboronation of this compound is a significant side reaction. How can I minimize it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich systems like this compound.[2] To mitigate this:
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Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.
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Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents can be beneficial.
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Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can be highly effective.[3] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[4]
Q4: The steric hindrance from the methoxy group at the 3-position seems to be affecting the reaction rate. How can I address this?
A4: The methoxy group ortho to the boronic acid can present steric challenges. To overcome this:
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Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), is often crucial for coupling sterically hindered substrates.[5][6] These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
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Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
-
Active Catalyst Systems: Utilize highly active palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, which are designed for challenging couplings.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Oxygen contamination.3. Poor solubility of reagents.4. Ineffective base. | 1. Use a fresh or more active catalyst/precatalyst.2. Ensure rigorous degassing of solvents and maintain an inert atmosphere.3. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to improve solubility.4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better reactivity in suspension. |
| Significant Protodeboronation | 1. Base is too strong.2. Presence of excess water.3. High reaction temperature. | 1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).2. Use anhydrous solvents or minimize the amount of water.3. Attempt the reaction at a lower temperature for a longer duration.4. Convert the boronic acid to a more stable pinacol or MIDA ester.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst. |
| Reaction Stalls or is Sluggish | 1. Steric hindrance.2. Insufficiently active catalyst system. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).2. Increase the reaction temperature.3. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
Data Presentation
The following tables provide illustrative data on the effect of different bases and solvents on Suzuki coupling yields for structurally related, sterically hindered, or electron-rich naphthyl systems. This data can serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Base on the Yield of Suzuki Coupling of a Naphthyl Derivative
Reaction Conditions: 2-Naphthylboronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 100 °C, 12 h.
| Base (2.0 equiv) | Representative Yield (%) |
| K₂CO₃ | 85 |
| Cs₂CO₃ | 92 |
| K₃PO₄ | 88 |
| NaOH | 75 |
Note: Yields are representative and can vary based on the specific aryl bromide used.
Table 2: Effect of Solvent on the Yield of a Sterically Hindered Suzuki Coupling
Reaction Conditions: 1-Bromo-2-methylnaphthalene (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 110 °C, 18 h.
| Solvent (with 10% H₂O) | Representative Yield (%) |
| Dioxane | 91 |
| Toluene | 85 |
| THF | 78 |
| DMF | 72 |
Note: This data illustrates trends for a sterically hindered naphthalene substrate and can guide solvent selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Reagents and Materials:
-
This compound (1.2 - 1.5 equiv)
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Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand combination)
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Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 10:1)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can also be achieved by performing three vacuum-backfill cycles.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxynaphthalene-2-boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxynaphthalene-2-boronic acid in cross-coupling reactions, primarily the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound to ensure its stability?
A1: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8 °C.[1][2] Boronic acids can be susceptible to degradation over time, and proper storage is crucial to maintain their reactivity.
Q2: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A2: Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. The first aspects to check are the activity of your palladium catalyst, the choice and quality of the base and solvent, and the integrity of your boronic acid. It is also critical to ensure that the reaction is carried out under strictly anaerobic (oxygen-free) conditions, as oxygen can lead to catalyst decomposition and unwanted side reactions.
Q3: I am observing significant formation of a biaryl homocoupling product of this compound. How can this be minimized?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[3] To minimize this side reaction, ensure thorough degassing of your solvents and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst. Using a high-purity palladium source and ensuring the quality of other reagents can also help reduce homocoupling.
Q4: Protodeboronation seems to be a significant side reaction in my experiment. What are the causes and how can I prevent it?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your boronic acid and reduces the yield. This side reaction can be accelerated by strong bases, high temperatures, and the presence of water. To mitigate protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Running the reaction under anhydrous conditions, if the chosen base allows, can also be beneficial.
Q5: What are some recommended catalyst and ligand systems for the Suzuki-Miyaura coupling of this compound, which can be considered a somewhat sterically hindered substrate?
A5: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often effective. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst, are excellent starting points for optimization.[3] These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with hindered substrates.
Troubleshooting Guide
Below is a detailed guide to address specific issues you may encounter during your experiments with this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure your palladium source and ligand are not degraded. Use a fresh batch or a more stable pre-catalyst. The active Pd(0) species must be generated in situ if using a Pd(II) source. |
| Inappropriate Base | The base is crucial for activating the boronic acid. If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered and anhydrous for non-aqueous reactions. |
| Suboptimal Solvent | The solvent needs to solubilize all reactants. A mixture of an aprotic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve the inorganic base. The ratio of organic solvent to water can significantly impact the reaction rate. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction vessel before adding the palladium catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Low Reaction Temperature | For sterically hindered substrates like naphthalenes, higher temperatures (e.g., 80-110 °C) may be required to overcome the activation energy. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas the reaction mixture. Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during the in situ reduction of Pd(II). |
| Protodeboronation | High temperature, strong base, presence of water. | Use milder bases (e.g., KF, K₂CO₃). If possible, run the reaction under anhydrous conditions. Using boronate esters can sometimes mitigate this issue. |
| Dehalogenation of Aryl Halide | Presence of water or other proton sources, or a side reaction of the catalytic cycle. | Ensure anhydrous conditions if appropriate. The choice of ligand and base can also influence this pathway. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving naphthalene-based boronic acids and various aryl halides. This data is compiled from literature and should serve as a guide for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >90 | A robust system for many aryl naphthalene syntheses.[3] |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | >90 | Effective for sterically hindered substrates.[3] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 70-85 | A classic catalyst, may be less effective for challenging substrates. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 85-95 | Good for a broad range of functional groups. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
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Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
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Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Catalyst and Ligand Addition : Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Solvent Addition : Add degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) via syringe.
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Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction and Troubleshooting Logic
Suzuki-Miyaura Catalytic Cycle
References
Improving the reactivity of 3-Methoxynaphthalene-2-boronic acid
Welcome to the technical support center for 3-Methoxynaphthalene-2-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue that can often be resolved by systematically evaluating several key parameters. The first aspects to scrutinize are the quality of your reagents and the reaction setup. Boronic acids can degrade over time, so using a fresh or properly stored batch is crucial.[1] Additionally, ensuring an inert atmosphere by thoroughly degassing your solvents and reaction vessel is critical, as oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[2][3] Other important factors to consider include the choice of palladium catalyst, ligand, base, and solvent system, as these can significantly influence the reaction's efficiency.[1][4]
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side product?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[2] Therefore, the most effective way to minimize this side reaction is to ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the reaction mixture, for instance, by using several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[2] The choice of palladium source can also play a role; using a Pd(0) source, such as Pd(PPh₃)₄, may be preferable to some Pd(II) sources which can sometimes promote homocoupling during their in-situ reduction.[2]
Q3: Protodeboronation seems to be a competing reaction in my experiment. What conditions favor this side reaction and how can I avoid it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material and reduces the yield of the desired product.[2][5] This undesired reaction is often accelerated by the presence of water, strong bases, and high temperatures.[2][5] To mitigate protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2] Running the reaction under anhydrous conditions can also be beneficial, although many Suzuki protocols require water to dissolve the base.[2] If protodeboronation remains a persistent issue, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable, can be an effective strategy.[2]
Q4: How can I purify this compound if I suspect it has degraded?
A4: If you suspect your this compound has degraded, purification may be necessary. One common method is recrystallization, often from hot ethanol or water. For more challenging purifications, column chromatography on silica gel can be employed, though it can be tedious for boronic acids.[6][7] Another effective technique is to form a diethanolamine adduct, which is often crystalline and can be easily isolated and subsequently hydrolyzed back to the pure boronic acid.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Reaction | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[3] |
| Poor Reagent Quality | Use fresh or purified this compound and aryl halide.[1] | |
| Inappropriate Base/Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[1][3] | |
| Insufficient Temperature | Gradually increase the reaction temperature. Microwave irradiation can also be effective for challenging substrates.[2] | |
| Significant Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).[2][8] |
| Inefficient Pd(0) Formation | Use a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[2] | |
| Significant Protodeboronation | Strong Base / High Temperature | Use a milder base (e.g., KF, K₂CO₃) and/or lower the reaction temperature.[2] |
| Presence of Protic Solvents | If possible, run the reaction under anhydrous conditions.[2] | |
| Boronic Acid Instability | Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2] | |
| Poor Reproducibility | Inconsistent Reagent Quality | Ensure consistent purity of starting materials and reagents. |
| Variations in Reaction Setup | Standardize degassing procedures, stirring speed, and heating. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for the use of this compound. Optimization of specific parameters may be required for your particular substrate.
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Vessel Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[3]
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Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating the vessel and backfilling with the inert gas, repeating this cycle three times.[8]
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Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1] Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]
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Reaction : Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the intended duration (typically 2-24 hours).[8] Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
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Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
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Purification : Purify the crude product by a suitable method, such as flash column chromatography.[3]
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting guide for improving reaction outcomes.
References
Technical Support Center: Purification of 3-Methoxynaphthalene-2-boronic acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in the removal of boron impurities from reactions involving 3-Methoxynaphthalene-2-boronic acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your reaction products.
Problem 1: Residual this compound in the final product.
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Symptom: NMR or LC-MS analysis of the purified product shows the presence of unreacted this compound.
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Cause: Incomplete reaction or inefficient removal during the work-up and purification steps.
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Solutions:
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Aqueous Base Wash: During the extractive work-up, wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1]
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Diethanolamine Treatment: Treat the crude product mixture with diethanolamine. This compound will form a crystalline adduct which can be removed by filtration.[2][3]
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Scavenger Resins: Use a solid-supported scavenger resin, such as one functionalized with diethanolamine (PS-DEAM) or a diol (Si-Diol), to selectively bind and remove the excess boronic acid.[4][5][6]
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Problem 2: Presence of homocoupled byproduct (3,3'-dimethoxy-2,2'-binaphthyl).
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Symptom: A significant side-product with a mass corresponding to the dimer of this compound is observed.
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Cause: Homocoupling is often promoted by the presence of oxygen or certain palladium (II) species in the reaction mixture.
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Solutions:
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Optimize Reaction Conditions:
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Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
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Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.
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Purification:
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Column Chromatography: The homocoupled product will likely have a different polarity compared to the desired product and can often be separated by flash column chromatography.
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Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can effectively remove the more or less soluble homocoupled byproduct.
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Problem 3: Dark-colored product, indicating residual palladium catalyst.
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Symptom: The isolated product is dark brown or black.
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Cause: Incomplete removal of the palladium catalyst.
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Solutions:
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Filtration through Celite® or Silica Gel: Pass a solution of the crude product through a short plug of Celite® or silica gel.
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Activated Carbon Treatment: Stir a solution of the crude product with activated carbon, followed by filtration.
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Metal Scavengers: Use commercially available palladium scavengers.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: The most common impurities include unreacted this compound, the aryl halide starting material, homocoupled byproducts (e.g., 3,3'-dimethoxy-2,2'-binaphthyl), protodeboronated starting material (2-methoxynaphthalene), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude mixture.
Q2: What is the recommended first step after my Suzuki coupling reaction is complete?
A2: A standard aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities.
Q3: How can I effectively remove unreacted this compound?
A3: An extractive work-up with a basic aqueous solution (e.g., 1M NaOH) is a standard and effective method. The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which is extracted into the aqueous phase.[1] For more stubborn cases or to avoid aqueous extractions, treatment with diethanolamine to form a filterable crystalline adduct is highly recommended.[2][3]
Q4: My product is an oil and will not crystallize. How can I purify it?
A4: If recrystallization is not an option, flash column chromatography is the most common alternative for purifying oily products. Careful selection of the eluent system is crucial for good separation.
Q5: Are there any stability issues I should be aware of with this compound?
A5: Boronic acids can be prone to protodeboronation, especially under certain reaction conditions or during prolonged storage. It is advisable to use fresh or properly stored boronic acid. Some boronic acids can also be unstable on silica gel during chromatography, though this is less common for aryl boronic acids.
Data Presentation
The following table summarizes the typical efficiencies of various methods for the removal of boronic acid impurities from Suzuki coupling reaction mixtures. The actual efficiency will depend on the specific reaction conditions and the properties of the desired product.
| Purification Method | Typical Boron Removal Efficiency (%) | Advantages | Disadvantages |
| Aqueous Base Wash | 80 - 95% | Simple, inexpensive, and effective for many cases. | May not be sufficient for complete removal; not suitable for base-sensitive products. |
| Recrystallization | > 95% | Can provide very high purity for solid products. | Only applicable to solid products; requires finding a suitable solvent system. |
| Column Chromatography | > 98% | Highly effective for separating a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Diethanolamine Adduct Formation | > 99% | Highly selective for boronic acids; adduct is often crystalline and easily filtered.[2][3] | Requires an additional reaction and filtration step. |
| Scavenger Resins (e.g., PS-DEAM) | > 99% | High efficiency and selectivity; simple filtration to remove the resin.[4][5][6] | The cost of the scavenger resin can be higher than other methods. |
Experimental Protocols
1. Standard Aqueous Work-up for Boronic Acid Removal
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with a 1 M aqueous solution of NaOH (2 x 1 volume).
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Wash the organic layer with water (1 x 1 volume) and then with brine (1 x 1 volume).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
2. Diethanolamine Treatment for Boronic Acid Removal
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Add diethanolamine (1.0 - 1.2 equivalents relative to the initial amount of this compound) dropwise while stirring.
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A precipitate of the diethanolamine-boronic acid adduct should form.
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Stir the slurry for 30-60 minutes at room temperature.
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Isolate the solid adduct by vacuum filtration, washing the filter cake with a small amount of cold solvent.
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The filtrate contains the desired product, which can be further purified if necessary.
3. Purification by Flash Column Chromatography
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pack a chromatography column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of a suitable solvent.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
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Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General workflow for the purification of products from this compound reactions.
References
Effect of temperature on 3-Methoxynaphthalene-2-boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxynaphthalene-2-boronic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, particularly those related to its stability.
Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure
Possible Cause: Degradation of the boronic acid due to improper storage or handling. Arylboronic acids are susceptible to decomposition over time, even under recommended storage conditions.
Solution:
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Verify Purity: Before use, assess the purity of the this compound. The presence of a significant amount of its anhydride (a boroxine) or protodeboronated product (3-methoxynaphthalene) can inhibit reactions.
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Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
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Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture and air.
Problem 2: Observation of Protodeboronation Byproduct
Possible Cause: The carbon-boron bond is susceptible to cleavage in the presence of protons (protodeboronation), a reaction that can be accelerated by high temperatures and basic conditions.
Solution:
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Control pH: If your reaction conditions are basic, consider using a weaker base or a buffered system to avoid excessively high pH.
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Lower Temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of protodeboronation.
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Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.
Problem 3: Formation of Insoluble Material in the Reaction Mixture
Possible Cause: this compound can form a cyclic anhydride, known as a boroxine, through the loss of water. Boroxines are often less soluble than the corresponding boronic acid.
Solution:
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Solvent Selection: Ensure the chosen solvent is appropriate for both the boronic acid and its potential anhydride.
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Addition of Water: In some cases, the addition of a small, controlled amount of water to the reaction mixture can help to hydrolyze the boroxine back to the more soluble boronic acid. This should be done with caution as excess water can promote protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is 2-8°C.[1][2] It should also be stored under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for arylboronic acids like this compound are:
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Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often promoted by acidic or basic conditions and the presence of water.
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Oxidation: The boronic acid group can be oxidized, particularly at elevated temperatures.
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Anhydride Formation: Dehydration to form a cyclic trimer called a boroxine. This is a reversible process.
Q3: How does temperature affect the stability of this compound?
Q4: Can I use this compound that has turned clumpy or discolored?
A4: Clumping may indicate moisture absorption, which can lead to the formation of boroxines or hydrolysis. Discoloration can be a sign of oxidative degradation. It is highly recommended to use a fresh, off-white crystalline solid for best results.[1][2] If you must use older material, its purity should be assessed by an appropriate analytical method (e.g., NMR or HPLC) before use.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: Several analytical techniques can be used to monitor the stability of this compound:
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Thermogravimetric Analysis (TGA): To determine the onset temperature of thermal decomposition.
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Differential Scanning Calorimetry (DSC): To identify thermal events such as melting and decomposition.
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify the parent compound from its degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify degradation products, while ¹¹B NMR is particularly useful for observing changes to the boronic acid moiety itself.
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound, the following table provides representative thermal analysis data for a generic arylboronic acid to illustrate the type of information obtained from such experiments.
| Parameter | Value (Illustrative) | Analytical Method |
| Melting Point (Onset) | 150 - 160 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Onset) | ~170 °C | Thermogravimetric Analysis (TGA) |
| Mass Loss at 200 °C | ~5% | Thermogravimetric Analysis (TGA) |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
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Objective: To determine the thermal decomposition profile of this compound.
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Instrumentation: A calibrated thermogravimetric analyzer.
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Procedure:
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Place 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).
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Place the pan into the TGA furnace.
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Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
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Record the mass loss as a function of temperature.
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The onset of decomposition is determined from the resulting TGA curve.
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2. Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
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Objective: To identify the melting point and other thermal events of this compound.
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Instrumentation: A calibrated differential scanning calorimeter.
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Procedure:
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Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
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Place the sample and reference pans into the DSC cell.
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Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
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Record the heat flow as a function of temperature.
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The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
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Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key degradation pathways for arylboronic acids.
References
Technical Support Center: 3-Methoxynaphthalene-2-boronic acid Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-Methoxynaphthalene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions are a common issue that can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
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Catalyst Activity: Ensure that your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[1] The active Pd(0) species is susceptible to oxidation, which renders it inactive.[1][2]
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Reagent Purity: The purity of this compound is crucial. Impurities can lead to side reactions and reduced yields. Sourcing high-purity boronic acids (typically >97%) is recommended.
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Solvent and Base Quality: Use anhydrous and properly degassed solvents, as the presence of oxygen can deactivate the catalyst.[1] Ensure the base is of high purity and appropriate for the reaction.
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Reaction Conditions: Strict adherence to an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][3]
Q2: I suspect catalyst poisoning is occurring in my reaction. What are the common culprits?
A2: Palladium catalysts are sensitive to a variety of substances that can inhibit or completely halt catalytic activity. Key poisons to be aware of include:
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Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities can irreversibly bind to the palladium catalyst.[2][4] These can be introduced as impurities in reagents or solvents.
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Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1][2] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is essential.
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Solvent Contaminants: Trace impurities in solvents, such as precursors or degradation products (e.g., 2,3-dihydrofuran in THF), can significantly decrease reaction conversion.[2][5] Using freshly distilled or high-purity solvents is advisable.[2]
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Excess Halide Ions: While a halide is part of the reaction, an excess of certain halide ions can sometimes poison the palladium catalyst.[3][4]
Q3: Besides low yield, I am observing significant formation of byproducts. What are the likely side reactions?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture:
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Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[1][4] Electron-rich boronic acids can be susceptible to this pathway.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2] This can be more prevalent if the oxidative addition of the aryl halide to the palladium center is slow.
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Dehalogenation: The aryl halide starting material can undergo a reaction where the halogen is replaced by a hydrogen atom.[2]
Q4: How can I improve the stability of this compound during the reaction?
A4: Boronic acids can be unstable under certain reaction conditions. To mitigate degradation, consider the following strategies:
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Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or MIDA boronate, can protect it from premature decomposition.[1] These esters often release the active boronic acid species slowly into the reaction mixture.
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Anhydrous Conditions: While some water is often beneficial in Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous conditions with a suitable base can be advantageous.[1]
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Reaction Time and Temperature: Optimizing the reaction time and temperature can minimize the extent of boronic acid degradation. Shorter reaction times and lower temperatures may be beneficial.[1]
Troubleshooting Guide
Problem: The reaction is sluggish or has stalled completely.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | * Palladium Black Formation: The appearance of a black precipitate indicates catalyst agglomeration.[2] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst.[2] * Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[2] |
| Catalyst Poisoning | * Reagent and Solvent Purity Check: Use high-purity reagents and freshly distilled or inhibitor-free solvents.[2] * Scavengers: If sulfur poisoning is suspected, consider the use of a scavenger. |
| Poor Solubility | * Solvent Screening: Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. A solvent screen may be necessary. |
Problem: The yield is consistently low, but the starting materials are consumed.
| Possible Cause | Troubleshooting Steps |
| Protodeboronation | * Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary. * Use of More Stable Boron Reagents: Convert the boronic acid to a more stable pinacol or MIDA ester.[1] |
| Homocoupling | * Optimize Stoichiometry: Ensure the stoichiometry of the coupling partners is optimized. Sometimes, a slight excess of the aryl halide can suppress boronic acid homocoupling. |
| Product Instability | * Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before potential degradation occurs. |
Data Presentation
The following tables summarize the potential effects of various parameters on the yield of Suzuki-Miyaura cross-coupling reactions. The data is representative and compiled from typical outcomes reported in the literature for similar systems.
Table 1: Effect of Catalyst and Ligand Choice on Yield
| Catalyst | Ligand | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 60-80 | A common and often effective catalyst.[6] |
| Pd₂(dba)₃ | - | <10 | Generally requires a ligand for good activity.[6] |
| Pd(OAc)₂ | SPhos | >90 | Highly active catalyst system, good for challenging couplings. |
| PdCl₂(dppf) | - | 70-90 | A robust and widely used catalyst. |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Typical Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 65-85 | A standard and effective combination. |
| K₃PO₄ | Toluene/H₂O | 70-90 | Often a good choice for minimizing side reactions. |
| Cs₂CO₃ | THF/H₂O | 75-95 | A strong base that can be very effective but may also promote side reactions. |
| Na₂CO₃ | DMF | 50-70 | Can be effective, but DMF needs to be of high purity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation
If impurities in the boronic acid are suspected to be the cause of low yields, this purification protocol can be employed.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[7]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[7]
-
Precipitation: A precipitate will form.[7]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[7] This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: A decision tree to identify the source of catalyst poisoning.
References
Purification challenges with 3-Methoxynaphthalene-2-boronic acid products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 3-Methoxynaphthalene-2-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include the corresponding boroxine (a cyclic trimer anhydride), unreacted starting materials such as 2-bromo-3-methoxynaphthalene, and byproducts from side reactions like protodeboronation (loss of the boronic acid group) or homocoupling of the starting material.[1]
Q2: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of boronic acids are often indicative of an equilibrium between the boronic acid and its corresponding boroxine.[2] This is a common phenomenon and can be influenced by the concentration of the sample and the presence of trace amounts of water.
Q3: How can I convert the boroxine impurity back to the desired boronic acid?
A3: The formation of boroxine is a dehydration reaction and is reversible.[2] To convert the boroxine back to the boronic acid, you can dissolve the sample in a slightly aqueous solvent system and stir. Recrystallization from a solvent system containing a small amount of water can also facilitate this conversion.[2]
Q4: What are the ideal storage conditions for this compound to prevent degradation?
A4: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C to minimize degradation.[3] This helps to prevent oxidation and the formation of boroxines.
Q5: Is this compound stable to air and moisture?
A5: While relatively stable compared to other boronic acids, prolonged exposure to air and moisture can lead to gradual oxidation and the formation of its boroxine anhydride. For long-term storage and to ensure high purity for sensitive reactions, it is best to handle the compound under an inert atmosphere and minimize its exposure to moisture.
Troubleshooting Guides
Recrystallization Issues
Problem: I am having difficulty finding a suitable solvent for the recrystallization of this compound.
Solution: A systematic approach to solvent screening is recommended. Start with single solvents of varying polarity. For aromatic compounds like this, solvents such as toluene, ethyl acetate, and ethanol are good starting points.[4] Mixed solvent systems are often effective. A good combination is a solvent in which the compound is soluble (e.g., hot ethanol or ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes or heptane).[5][6]
-
Protocol: See "Experimental Protocol 1: Recrystallization" for a detailed procedure.
Problem: The product "oils out" during recrystallization instead of forming crystals.
Solution: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try one of the following:
-
Add a small amount of the hot solvent in which the compound is soluble to the oiled-out mixture to achieve complete dissolution, and then allow it to cool more slowly.
-
Use a different solvent system.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of pure this compound.
Problem: The recrystallized product is still impure.
Solution: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography or an acid-base extraction, to remove persistent impurities.
Column Chromatography Issues
Problem: The boronic acid is sticking to the silica gel column and is difficult to elute.
Solution: Boronic acids are known to interact strongly with silica gel, leading to poor recovery and streaking.[1]
-
Use a less acidic stationary phase: Consider using neutral alumina as the stationary phase.[1]
-
Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help to improve elution.
-
Alternative chromatography: Reversed-phase chromatography (C18) can be an effective alternative.
-
Protocol: See "Experimental Protocol 2: Column Chromatography" for a detailed procedure.
Problem: I am not sure which mobile phase to use for column chromatography.
Solution: For silica gel chromatography, a gradient elution from a non-polar solvent to a more polar solvent system is often effective. A good starting point is a mixture of hexanes and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar impurities, a small percentage of methanol can be added to the mobile phase.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, scalable, good for removing minor impurities. | Can be difficult to find a suitable solvent; may not remove closely related impurities. |
| Silica Gel Chromatography | >99% | 50-80% | High resolution, can separate complex mixtures. | Can be time-consuming; product may adhere to the column, leading to lower yields.[1] |
| Acid-Base Extraction | Variable | >90% | Good for removing non-acidic or basic impurities. | May not be effective for removing other acidic impurities. |
Experimental Protocols
Experimental Protocol 1: Recrystallization
-
Solvent Selection: Based on preliminary tests, a mixed solvent system of ethyl acetate and hexanes is a good starting point. Toluene can be a safer alternative to benzene for the recrystallization of aromatic compounds.[7]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Experimental Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (for standard purifications) or neutral alumina (if the compound is sensitive to acid).
-
Column Packing: Pack the column using a slurry of the stationary phase in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The boronic acid will be deprotonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the product precipitates.
-
Extraction: Extract the product back into an organic solvent like ethyl acetate.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: The reversible equilibrium between this compound and its boroxine.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Methoxynaphthalene-2-boronic acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for boronic acids and their derivatives is critical in pharmaceutical development and organic synthesis. 3-Methoxynaphthalene-2-boronic acid is a key building block in these fields, and its purity directly impacts reaction yields, impurity profiles of final products, and overall process efficiency. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC methodologies for the purity analysis of this compound, supported by established experimental protocols for related arylboronic acids.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for the purity analysis of arylboronic acids depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes key performance parameters of common reversed-phase HPLC methods, which can be adapted for this compound.
| Parameter | Method A: Reversed-Phase HPLC with UV Detection | Method B: Reversed-Phase HPLC with Post-Column Derivatization (PCD) | Alternative Method: UPLC-MS |
| Principle | Separation based on polarity with direct UV detection. | Separation followed by reaction with a chromogenic or fluorogenic agent for enhanced, selective detection. | Ultra-high pressure separation with mass spectrometric detection for high resolution and mass identification. |
| Typical Column | C18, Phenyl, HSS T3 (e.g., 4.6 x 100 mm, 3.5 µm)[1] | C18 or similar reversed-phase column[2][3] | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid)[1] | Standard reversed-phase mobile phases (e.g., Acetonitrile/Water)[2][3] | Acetonitrile/Water with volatile modifiers (e.g., 10 mM Ammonium Acetate)[4] |
| Detection | UV (typically 254 nm)[1] | Fluorescence (e.g., with Alizarin, λex 469 nm, λem 610 nm)[2][3] | Mass Spectrometry (MS) |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng range. | High sensitivity, e.g., 1.2 ng for phenylboronic acid[2][3] | High sensitivity, typically in the sub-ng range (e.g., 0.1 µg for various boronic acids)[4] |
| Selectivity | Good for general impurity profiling. | Highly selective for boronic acids.[2][4] | Excellent, based on mass-to-charge ratio.[4] |
| Key Advantages | Simple, widely available, robust for general purity assessment. | High selectivity and sensitivity for boronic acids in complex matrices.[2][3] | High throughput, provides mass information for impurity identification.[4] |
| Considerations | Potential for on-column hydrolysis of the boronic acid.[5][6] Co-elution with non-UV active impurities is possible. | Requires additional hardware (pump, reactor coil) for post-column derivatization. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below is a representative protocol for a standard reversed-phase HPLC method adaptable for this compound.
Protocol: Purity Determination by Reversed-Phase HPLC with UV Detection
This method is based on established protocols for the separation of multiple boronic acids and is suitable for the general purity assessment of this compound.[1]
1. Chromatographic System & Conditions:
-
System: HPLC or UHPLC system with a PDA or UV detector.
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm.
-
Alternative columns: C18 or Phenyl stationary phases can also be effective.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities to consider include starting materials, by-products from the synthesis, and degradation products such as the corresponding deboronated naphthalene derivative. Boronic acids can be considered potential genotoxic impurities, making accurate analysis crucial.[7][8]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and logical relationships in purity analysis, the following diagrams are provided.
Caption: A general workflow for the purity analysis of this compound by HPLC.
Caption: Logical comparison of different HPLC-based methods for boronic acid analysis.
References
- 1. waters.com [waters.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Comparative Analysis of Biaryl Compounds Synthesized from 3-Methoxynaphthalene-2-boronic Acid and its Isomers
A detailed examination of the synthesis, characterization, and potential biological significance of biaryl compounds derived from methoxynaphthalene boronic acids reveals key insights for researchers in drug discovery and materials science. This guide provides a comparative overview of synthetic protocols, characterization data, and potential applications, with a focus on compounds synthesized via Suzuki-Miyaura cross-coupling reactions.
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with significant implications for the development of novel pharmaceuticals and functional materials. Among the various precursors, methoxynaphthalene boronic acids serve as versatile building blocks for constructing complex molecular architectures. This guide focuses on the characterization of compounds synthesized from 3-Methoxynaphthalene-2-boronic acid and its isomers, offering a comparative perspective for researchers in the field.
Synthesis and Characterization of Methoxy-Substituted Binaphthyls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of biaryl compounds from boronic acids. A key example involves the coupling of a bromonaphthalene with a naphthalene-boronic acid to form a binaphthyl system. While specific data for compounds derived directly from this compound is limited in publicly accessible literature, the synthesis of a closely related isomer, 2,2'-dimethoxy-1,1'-binaphthyl, provides a representative experimental framework.
This synthesis is achieved through the Suzuki-Miyaura coupling of 1-bromo-2-methoxynaphthalene with 2-methoxynaphthalene-1-boronic acid. The reaction demonstrates the feasibility of forming sterically hindered biaryl compounds in high yields.
Comparative Data of Synthesized Biaryl Compounds
The following table summarizes the characterization data for a representative methoxy-substituted binaphthyl compound. This data is crucial for confirming the structure and purity of the synthesized molecules.
| Compound Name | Structure | Starting Materials | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2,2'-Dimethoxy-1,1'-binaphthyl | [Insert Image of 2,2'-dimethoxy-1,1'-binaphthyl structure here] | 1-bromo-2-methoxynaphthalene, 2-methoxynaphthalene-1-boronic acid | up to 98% | 3.68 (s, 6H, OCH3), 6.65 (d, J = 8.4 Hz, 2H), 7.13 (s, 2H), 7.31–7.36 (t, J = 8.2 Hz, 1H) | 55.8, 55.9, 60.5, 103.8, 104.1, 106.4, 113.9, 114.3, 119.2, 129.2, 129.6, 129.8, 151.7, 152.8, 157.7 |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for reproducibility and further development. The following protocol outlines the key steps in the synthesis of 2,2'-dimethoxy-1,1'-binaphthyl via a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 1-bromo-2-methoxynaphthalene), the boronic acid (e.g., 2-methoxynaphthalene-1-boronic acid), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., K3PO4).
-
Solvent Addition: An appropriate solvent system, which can include aqueous media with surfactants, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere for a specified period to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified using techniques such as column chromatography.
Potential Signaling Pathways and Biological Activities
While specific biological activities for compounds derived from this compound are not extensively documented, the broader class of methoxy-substituted biaryls and binaphthyls has been investigated for various therapeutic applications. These compounds are known to interact with a range of biological targets, potentially modulating signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.
The structural motif of binaphthyls, often exhibiting axial chirality, makes them attractive candidates for asymmetric catalysis and as ligands for G-protein coupled receptors (GPCRs) or ion channels. The methoxy groups can play a crucial role in receptor binding and can be metabolically labile, influencing the pharmacokinetic properties of the molecule.
Below is a generalized representation of a potential signaling pathway that could be influenced by such compounds, leading to downstream cellular effects.
Caption: Hypothetical signaling pathway initiated by a methoxy-substituted binaphthyl.
Experimental Workflow for Synthesis and Characterization
The overall process for synthesizing and characterizing these novel compounds follows a logical progression from reaction setup to final analysis.
Caption: General experimental workflow for biaryl synthesis and characterization.
A Comparative Guide to 3-Methoxynaphthalene-2-boronic acid and its Naphthalene Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds crucial for pharmaceutical and materials science, the choice of boronic acid reagent in Suzuki-Miyaura cross-coupling reactions is paramount. This guide provides a comprehensive comparison of 3-Methoxynaphthalene-2-boronic acid against other naphthalene boronic acid isomers. While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, this guide synthesizes known physicochemical properties, general principles of Suzuki-Miyaura coupling reactivity, and specific examples to offer a valuable resource for reaction design and optimization.
Physicochemical Properties of Naphthalene Boronic Acid Isomers
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The position of the methoxy and boronic acid groups on the naphthalene core significantly impacts these properties. A summary of key physicochemical properties for this compound and its isomers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 104115-76-6 | C₁₁H₁₁BO₃ | 202.01 | 8.53 ± 0.30 |
| 1-Naphthaleneboronic acid | 13922-41-3 | C₁₀H₉BO₂ | 171.99 | 8.23 ± 0.10 |
| 2-Naphthaleneboronic acid | 32316-92-0 | C₁₀H₉BO₂ | 171.99 | 8.35 ± 0.10 |
| 4-Methoxy-1-naphthaleneboronic acid | 156641-98-4 | C₁₁H₁₁BO₃ | 202.01 | 8.65 ± 0.29 |
| 6-Methoxy-2-naphthaleneboronic acid | 156641-98-4 | C₁₁H₁₁BO₃ | 202.01 | - |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, proceeding through a catalytic cycle involving a palladium catalyst. The key transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is highly sensitive to the electronic and steric environment of the boronic acid.
General Reactivity Trends:
-
Electronic Effects: Electron-donating groups (like the methoxy group) on the naphthalene ring can increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, the electron-withdrawing nature of the boronic acid group itself can influence the overall electron density of the aromatic system.
-
Steric Hindrance: The position of both the boronic acid and the methoxy group can create steric hindrance around the reaction center, potentially slowing down the approach of the bulky palladium complex and thus impeding the transmetalation step.
Comparison of Isomers:
-
This compound: The methoxy group at the 3-position is meta to the boronic acid at the 2-position. This positioning provides moderate electron-donating character to the naphthalene ring system without causing significant steric hindrance to the boronic acid group. This balance often leads to good reactivity and predictable yields in Suzuki-Miyaura couplings.
-
Naphthaleneboronic acids (1- and 2-isomers): These unsubstituted isomers serve as a baseline for reactivity. Their performance is primarily dictated by the steric accessibility of the boronic acid group. The 2-isomer is generally less sterically hindered than the 1-isomer.
-
4-Methoxy-1-naphthaleneboronic acid: The methoxy group is para to the boronic acid group, leading to a strong electron-donating effect through resonance. This can enhance the nucleophilicity of the naphthalene ring and potentially accelerate the transmetalation step. However, the boronic acid at the 1-position experiences more steric hindrance.
-
6-Methoxy-2-naphthaleneboronic acid: The methoxy group is in a remote position relative to the boronic acid. Its electronic influence is less pronounced compared to the 4-methoxy isomer, but it still contributes to the overall electron density of the ring system. The 2-position for the boronic acid is sterically favorable.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction involving a methoxynaphthalene boronic acid is provided below. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are substrate-dependent and may require screening for each specific coupling partner.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the naphthalene boronic acid isomer (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development and Signaling Pathways
While specific signaling pathway modulation by this compound itself is not extensively documented, the methoxynaphthalene scaffold is a common motif in biologically active molecules. For instance, methoxy-substituted naphthalene derivatives have been investigated for their potential in various therapeutic areas, including as anti-inflammatory agents and in cancer research.
Boronic acids, in general, are a privileged class of compounds in drug discovery. Their ability to form reversible covalent bonds with serine proteases and other enzymes makes them attractive pharmacophores. The development of bortezomib, a proteasome inhibitor containing a boronic acid moiety for the treatment of multiple myeloma, has spurred significant interest in this area. The naphthalene boronic acids discussed herein serve as valuable building blocks for the synthesis of novel compounds that could potentially modulate various signaling pathways. The specific biological activity would be determined by the final structure of the molecule synthesized using these building blocks.
The workflow for utilizing these building blocks in a drug discovery context is outlined below.
A Head-to-Head Battle in Biaryl Synthesis: Naphthalene Boronic Acids vs. Their Ester Counterparts in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is a critical decision that dictates the efficiency, robustness, and scalability of synthetic routes. In the realm of biaryl synthesis, the Suzuki-Miyaura coupling stands as a cornerstone reaction, with boronic acids and their corresponding esters serving as key building blocks. This guide provides an objective comparison of the reactivity of boronic acids and boronic esters within the naphthalene series, supported by experimental data and detailed protocols to inform your selection process.
The fundamental difference between boronic acids and their boronic ester derivatives, most commonly pinacol esters, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability; boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][3]
Conversely, boronic esters like the pinacol derivatives offer significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a viable pathway.[1]
Quantitative Performance Comparison
To provide a broader context on the general reactivity trends, the following table summarizes kinetic data for the transmetalation step of various arylboronic acids and their corresponding esters. While not specific to the naphthalene series, this data illustrates the typical differences in reaction rates.
| Boron Reagent | Relative Rate (k_rel) |
| Arylboronic Acid | 1.00 |
| Arylboronic Acid Pinacol Ester | Slower (see note) |
| Arylboronic Acid Glycol Ester | ~23 |
| Arylboronic Acid Catechol Ester | ~5 |
Note: In the kinetic study, the pinacol ester exhibited a sigmoidal kinetic profile, precluding the determination of a simple first-order rate constant. However, the reaction was observed to be significantly slower than the corresponding boronic acid.[5]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of naphthalene-2-boronic acid and its pinacol ester with an aryl bromide. These protocols are based on established procedures and can be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Naphthalene-2-boronic Acid
This protocol describes a general procedure for the coupling of naphthalene-2-boronic acid with an aryl bromide.
Materials:
-
Naphthalene-2-boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
In a glovebox, a vial is charged with palladium(II) acetate, SPhos, and potassium phosphate.
-
Naphthalene-2-boronic acid and the aryl bromide are then added.
-
The vial is sealed with a Teflon-lined cap.
-
Outside the glovebox, toluene and water are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Naphthalene-2-boronic Acid Pinacol Ester
This protocol outlines a general procedure for the coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (naphthalene-2-boronic acid pinacol ester) with an aryl bromide.
Materials:
-
Naphthalene-2-boronic acid pinacol ester (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask are added the aryl bromide, naphthalene-2-boronic acid pinacol ester, potassium carbonate, and Pd(dppf)Cl₂.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is heated to 80-90 °C with stirring.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for selecting the appropriate boron reagent and a typical experimental workflow for the comparative study.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biaryl Synthesis: Comparing Alternatives to 3-Methoxynaphthalene-2-boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an essential tool. This guide provides an objective comparison of common alternatives to 3-methoxynaphthalene-2-boronic acid, focusing on potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes. The comparison is supported by experimental data to assist in the selection of the most suitable reagent for specific synthetic applications.
The construction of biaryl motifs is a cornerstone of modern organic synthesis, with these structures being prevalent in pharmaceuticals, agrochemicals, and advanced materials. While this compound is a readily available and widely used reagent for this purpose, its stability and handling can sometimes pose challenges, leading to issues with reproducibility and yield. To address these limitations, several more robust alternatives have been developed, each offering distinct advantages in terms of stability, reactivity, and ease of handling.
Key Alternatives and Their Advantages
Potassium Organotrifluoroborates: These reagents are protected forms of boronic acids and are prized for their exceptional stability.[1] They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies storage and handling.[2][3] This stability often translates to more consistent and reproducible results in cross-coupling reactions.
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates represent another class of highly stable boronic acid surrogates.[2] A key advantage of MIDA boronates is their compatibility with silica gel chromatography, which greatly simplifies the purification of intermediates in multi-step syntheses.[2] They can act as a slow-release reservoir for the active boronic acid under specific reaction conditions, which can be beneficial for sensitive substrates.[2][4]
Organosilicon Reagents (Hiyama Coupling): As an alternative to boron-based reagents, organosilanes offer a different reactivity profile for biaryl synthesis through the Hiyama cross-coupling reaction.[5][6] These reagents are known for their high stability, low toxicity, and the formation of environmentally benign and easily removable silicon-based byproducts.[5][7] The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate the transmetalation step.[7]
Performance Comparison in Biaryl Synthesis
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura or Hiyama cross-coupling reaction to form a biaryl product. While a direct head-to-head comparison under identical conditions is not available in the literature, this table compiles data from closely related systems to provide a useful benchmark.
| Reagent Class | Specific Reagent | Coupling Partner | Catalyst System | Base/Activator | Solvent | Temp. (°C) | Yield (%) | Reference |
| Boronic Acid | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~95 (estimated) | General Suzuki Conditions |
| Trifluoroborate | Potassium (3-methoxy-2-naphthyl)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | High (expected) | [8] (analogous) |
| MIDA Boronate | 2-Naphthyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O | RT | 90 | [6] |
| Organosilane | (3-Methoxy-2-naphthyl)trimethoxysilane | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | TBAF | THF | 60 | Moderate-High (expected) | [9] (analogous) |
Note: The yields presented are based on reported examples with analogous substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. The data suggests that while the parent boronic acid can provide high yields, the MIDA boronate offers excellent performance under environmentally benign, aqueous conditions at room temperature.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in a representative cross-coupling reaction are provided below.
Protocol 1: Synthesis of Potassium (3-Methoxy-2-naphthyl)trifluoroborate
This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve this compound in methanol in a round-bottomed flask and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate should form.
-
Stir the slurry at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration, wash with cold water and then a cold organic solvent (e.g., acetone or diethyl ether), and dry under vacuum to afford the potassium (3-methoxy-2-naphthyl)trifluoroborate salt.
Protocol 2: Synthesis of (3-Methoxy-2-naphthyl) MIDA Boronate
This protocol is based on the synthesis of 2-naphthyl MIDA boronate.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
Combine this compound and N-methyliminodiacetic acid in a flask containing DMF.
-
Heat the mixture at 85 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the (3-methoxy-2-naphthyl) MIDA boronate.
Protocol 3: Suzuki-Miyaura Coupling of 2-Naphthyl MIDA Boronate
This protocol describes the green, aqueous Suzuki-Miyaura coupling of 2-naphthyl MIDA boronate with 4-chloroanisole.[6]
Materials:
-
2-Naphthyl MIDA boronate (1.0 equiv)
-
4-Chloroanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add 2-naphthyl MIDA boronate, 4-chloroanisole, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add deionized water to the vessel.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the product often precipitates from the aqueous mixture and can be isolated by simple filtration, washing with water, and drying.
Visualizing the Workflow
The following diagrams illustrate the synthesis of the alternative reagents and the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of Trifluoroborate and MIDA Boronate Reagents.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion
The choice of reagent for biaryl synthesis via Suzuki-Miyaura coupling is a critical decision that impacts reaction efficiency, reproducibility, and ease of handling. While this compound is a competent reagent, its trifluoroborate and MIDA boronate derivatives offer significant advantages in terms of stability. Potassium trifluoroborates are robust and easy to handle, making them ideal for a wide range of applications. MIDA boronates provide exceptional stability, even to chromatography, and enable novel strategies in multi-step synthesis. Organosilanes, used in the Hiyama coupling, present a valuable boron-free alternative with a distinct reactivity profile and operational benefits. For researchers aiming for greener and milder reaction conditions, the use of MIDA boronates in aqueous media at room temperature is a particularly attractive option. Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge, including the nature of the substrates, the desired scale of the reaction, and the overall synthetic strategy.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Spectroscopic Analysis of 3-Methoxynaphthalene-2-boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-Methoxynaphthalene-2-boronic acid and its closely related analogues, 6-Methoxy-2-naphthaleneboronic acid and 2-Naphthaleneboronic acid. Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from commercially available sources and published information on its isomers and parent compound to provide a comparative framework. The information herein is intended to aid researchers in the identification, characterization, and quality control of these important chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its alternatives. It is important to note that direct experimental data for this compound was not available in the cited sources; therefore, some data points are based on prediction or comparison with its isomers.
Table 1: 1H and 13C NMR Spectral Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound | Predicted aromatic protons in the range of 7.0-8.5 ppm; methoxy protons around 3.9 ppm. Due to the tendency of boronic acids to form anhydrides (boroxines), broad signals for the B(OH)2 protons are expected and may not be reliably observed. | Predicted aromatic carbons in the range of 110-160 ppm; methoxy carbon around 55 ppm. The carbon bearing the boronic acid group is expected to be in the range of 130-140 ppm. |
| 6-Methoxy-2-naphthaleneboronic acid | A vendor's specifications state that the proton NMR conforms to the structure.[1] | No data available in the search results. |
| 2-Naphthaleneboronic acid | A 1H NMR spectrum is available, showing aromatic protons in the characteristic regions.[2] | No data available in the search results. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm-1) |
| This compound | Expected characteristic peaks: O-H stretching (broad, ~3300 cm-1), C-H stretching (aromatic, ~3050 cm-1), C-H stretching (aliphatic, ~2950 cm-1), C=C stretching (aromatic, ~1600, 1500 cm-1), B-O stretching (~1350 cm-1), C-O stretching (~1250, 1030 cm-1). |
| 6-Methoxy-2-naphthaleneboronic acid | An ATR-IR spectrum is available showing characteristic absorptions.[3] |
| 2-Naphthaleneboronic acid | Expected characteristic peaks: O-H stretching (broad, ~3300 cm-1), C-H stretching (aromatic, ~3050 cm-1), C=C stretching (aromatic, ~1600, 1500 cm-1), B-O stretching (~1350 cm-1). |
Table 3: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | Naphthalene derivatives typically show absorption maxima between 220-300 nm.[4] The methoxy group is expected to cause a bathochromic (red) shift. | Typically measured in ethanol, methanol, or acetonitrile. |
| 6-Methoxy-2-naphthaleneboronic acid | Expected to have similar absorption to the 3-methoxy isomer. | - |
| 2-Naphthaleneboronic acid | Expected to have absorption maxima characteristic of the naphthalene chromophore. | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Common Fragmentation Patterns |
| This compound | 202.01[5] | Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate mass spectra.[2] Common techniques include ESI-MS, which may show [M+H]+, [M+Na]+, or [M-H]- ions.[2] |
| 6-Methoxy-2-naphthaleneboronic acid | 202.01 | Similar to the 3-methoxy isomer. |
| 2-Naphthaleneboronic acid | 171.99 | Similar fragmentation behavior to other arylboronic acids. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3). Boronic acids can have limited solubility and may form oligomers, which can lead to broad peaks. Gentle heating or sonication may aid dissolution. To minimize anhydride formation, rigorous drying of the sample and solvent is recommended.
-
Instrument Parameters (1H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters (13C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be collected and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.
-
The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.
-
-
Instrumentation (ESI-MS):
-
The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Mass spectra are acquired in either positive or negative ion mode.
-
-
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS with Derivatization):
-
Due to the low volatility of boronic acids, derivatization is often necessary for GC-MS analysis. A common method is silylation.
-
Dissolve ~1 mg of the boronic acid in a dry aprotic solvent (e.g., pyridine or acetonitrile) and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture to complete the reaction.[2]
-
-
Instrumentation (GC-MS):
-
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron impact - EI) and detection.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Protheragen [protheragen.ai]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 3-Methoxynaphthalene-2-boronic acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methoxynaphthalene-2-boronic acid is critical for ensuring the quality, consistency, and safety of pharmaceutical intermediates and final products. This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust analytical approaches based on established practices for similar boronic acid derivatives.
Comparison of Analytical Methods
The selection of an analytical technique for this compound is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation by liquid chromatography followed by mass analysis of the analyte. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. A robust and cost-effective technique for routine quantification in relatively clean sample matrices. | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity, especially in complex matrices. | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids to improve volatility and thermal stability.[1][2] |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.98[3] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | In the low ng range. For phenylboronic acid, a LOD of 1.2 ng has been reported with post-column derivatization.[4] | Can reach sub-ng/mL levels. A UPLC-MS method for various boronic acids reported a LOD of 0.1 μg.[3][5] | In the pg to low ng range, depending on the derivatization agent and detector. |
| Limit of Quantification (LOQ) | In the ng range. | Can reach ng/mL levels. A UPLC-MS method for various boronic acids reported a LOQ of 1.0 μg.[3][5] | In the low ng range. |
| Precision (%RSD) | Typically < 5% | Typically < 2.0%[3] | Typically < 10% |
| Accuracy/Recovery (%) | Typically 95-105% | Reported recovery values for boronic acids range from 97.1 to 105.7%.[3] | Typically 90-110% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine quantification in relatively clean sample matrices.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The use of columns with MaxPeak™ Premier technology can help eliminate secondary interactions between analytes and the metal surfaces of the columns.[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 270 nm (based on the naphthalene chromophore).[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
HPLC-UV Experimental Workflow
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A: 10 mM ammonium acetate in water; B: Acetonitrile.[3]
-
Gradient: A linear gradient tailored to elute the analyte with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: ESI in negative ion mode.
-
MRM Transitions: The specific precursor and product ions for this compound would need to be determined by direct infusion. A common issue with boronic acids is the formation of boroxine (a dehydrated trimer), which may also be monitored.[3]
-
Sample Preparation: To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and inject.
UPLC-MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of boronic acids, derivatization is often necessary for GC-MS analysis.[2]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization Reagent: Triethanolamine or Pinacol. Derivatization with triethanolamine converts the nonvolatile boric acid to a volatile triethanolamine borate.[1]
-
Derivatization Procedure: A specific protocol for this compound would need to be developed. Generally, the boronic acid is reacted with the derivatizing agent in an appropriate solvent, followed by extraction.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron ionization (EI) in scan or selected ion monitoring (SIM) mode.
-
Sample Preparation: The sample containing this compound is dried and then reconstituted in the derivatization reagent and solvent. After the reaction, the derivatized product is extracted and injected into the GC-MS.
GC-MS with Derivatization Experimental Workflow
References
- 1. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
A Comparative Study of Catalysts for 3-Methoxynaphthalene-2-boronic Acid Couplings: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of an optimal catalytic system is paramount for achieving high yields and purity. This guide provides a comparative analysis of common catalysts for the coupling reactions of 3-Methoxynaphthalene-2-boronic acid, a key building block in the synthesis of various pharmaceutical compounds. We present a summary of catalyst performance based on available data, detailed experimental protocols for representative reactions, and visualizations of the underlying catalytic cycles and experimental workflows.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of catalyst—typically based on palladium, nickel, or copper—plays a critical role in the efficiency and scope of this transformation. This guide focuses on the application of these catalysts to the coupling of this compound with various aryl halides, providing a framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the coupling of this compound is influenced by a multitude of factors including the choice of metal, ligands, base, and solvent. While comprehensive comparative data for this specific boronic acid is not extensively documented in a single source, we can infer performance trends from the broader literature on Suzuki-Miyaura couplings.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 80-90 | 12 | Moderate to High | [1] |
| Pd(OAc)₂/PPh₃ | Aryl Bromide | KOH | THF/MeOH | Room Temp | - | High | [2] |
| [Pd(cinnamyl)Cl]₂/Xantphos | 2-Bromo-6-methoxynaphthalene | NaOtBu | Toluene | 100 | 18 | Good | [3] |
| CataCXium A Pd G3 | Benzylboronic acid pinacol ester | K₃PO₄ | 2-MeTHF | 90 | - | 91 | [3] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ | Aryl Halides | K₃PO₄ | 2-Me-THF/t-amyl alcohol | 100 | 12 | Good to Excellent | [4][5] |
| Ni(dppp)Cl₂ | Arylboronic acids | - | - | - | - | Good to Excellent | [6] |
| Ni(cod)₂/PCy₃ | Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | CsF | Toluene | 125 | - | Good | [7] |
| Copper Catalysts | |||||||
| Cu(OAc)₂ | Imidazole | K₂CO₃ | - | - | - | High | [4][8] |
| CuI | Imidazole | - | DMF | 80 | 21 | - | [9] |
| Cu₂S/TMEDA | Arylboronic acids | - | - | Room Temp | - | Moderate to Excellent | [10] |
Note: The yields are reported as described in the cited literature and may vary based on the specific substrates and reaction conditions. This table is intended to provide a general comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of coupling reactions. Below are representative experimental protocols for Suzuki-Miyaura and Chan-Lam couplings.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride)
-
Base (e.g., Cesium carbonate)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Solvents (e.g., Toluene and Water)
Procedure:
-
In a pressure tube, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), phase transfer catalyst (1.0 mmol), and palladium catalyst (0.02 mmol).
-
In a separate vial, dissolve the base (2.0 mmol) in water.
-
Add the aqueous base solution and toluene to the pressure tube.
-
Seal the tube and heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a nickel-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids in green solvents.[4][5]
Materials:
-
This compound
-
Aryl halide
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (4.50 equiv)
-
2-Me-THF or t-amyl alcohol
Procedure:
-
In a reaction vessel, combine the aryl halide (1.00 equiv), this compound (2.50 equiv), NiCl₂(PCy₃)₂ (5 mol %), and K₃PO₄ (4.50 equiv).
-
Add 2-Me-THF or t-amyl alcohol as the solvent.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, the reaction mixture can be worked up by standard aqueous extraction and the product purified by chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam Coupling
This protocol provides a general method for the copper-catalyzed N-arylation of imidazoles with arylboronic acids.[4][8]
Materials:
-
This compound
-
Imidazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Methanol or Water)
Procedure:
-
To a reaction flask, add imidazole (1.0 equiv), this compound (1.2 equiv), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 equiv).
-
Add the solvent and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove inorganic salts.
-
The organic layer is then dried, concentrated, and the product is purified by chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
- 1. Cross-coupling reactions for environmentally benign synthesis [ouci.dntb.gov.ua]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3-Methoxynaphthalene-2-boronic acid and Structurally Similar Building Blocks for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical research and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Naphthalene-based boronic acids are a key class of reagents, widely employed in palladium-catalyzed cross-coupling reactions to construct complex biaryl architectures. This guide provides an objective comparison of 3-Methoxynaphthalene-2-boronic acid against a selection of its structural analogs, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the electronic and steric nature of the boronic acid substrate significantly influences reaction outcomes. The methoxy group in this compound is an electron-donating group, which is generally known to enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher yields and faster reactions compared to unsubstituted analogs.
Below is a summary of reported yields for the Suzuki-Miyaura coupling of this compound and similar building blocks with various aryl halides. While direct side-by-side comparative studies are limited, this curated data provides valuable insights into their relative reactivity.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| Naphthalene-2-boronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 85 |
| 6-Methoxynaphthalene-2-boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 95 |
| 4-Methoxynaphthalene-1-boronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 |
Disclaimer: The data in this table is compiled from various sources and may not represent a direct, controlled comparison. Reaction conditions have been standardized where possible for clarity.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for success in synthesis. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and its analogs.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Naphthylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, the naphthylboronic acid derivative, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Key Concepts
To further aid in the understanding of the application and selection of these building blocks, the following diagrams illustrate a typical experimental workflow, a relevant biological signaling pathway, and a logical framework for choosing a building block.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biaryl compounds synthesized from naphthalene-based building blocks are of significant interest in drug discovery as they can act as inhibitors of various signaling pathways implicated in diseases such as cancer. One such critical pathway is the Raf/MEK/ERK pathway.
Caption: The Raf/MEK/ERK signaling pathway, a key target in cancer therapy.
The choice of a specific boronic acid building block depends on a variety of factors beyond just the predicted yield. The following diagram outlines a logical decision-making process.
A Comparative Guide to the Isomeric Purity of 3-Methoxynaphthalene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3-Methoxynaphthalene-2-boronic acid, a key building block in organic synthesis and drug discovery, is a critical parameter that can significantly impact reaction outcomes, biological activity, and the impurity profile of final compounds. This guide provides a comprehensive comparison of analytical methodologies to assess the isomeric purity of this reagent, focusing on potential positional isomers that may arise during synthesis.
Introduction to Isomeric Purity Analysis
The synthesis of this compound can potentially yield isomeric impurities, with the most probable being (3-methoxynaphthalen-1-yl)boronic acid. The presence of such isomers can lead to undesired side products in subsequent reactions, complicating purification and potentially affecting the biological efficacy and safety of the target molecules. Therefore, robust analytical methods are essential to quantify the isomeric purity of the starting material. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for the analysis of isomeric purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative separation and determination of the percentage of each isomer. | Structural elucidation, definitive identification of isomers, and quantitative analysis (qNMR). |
| Advantages | High resolution, high sensitivity, and well-established for purity analysis. | Provides unambiguous structural information, can identify unknown impurities, and is inherently quantitative with an internal standard. |
| Limitations | Co-elution of isomers is possible, and reference standards for all potential isomers are required for definitive identification and quantification. | Lower sensitivity compared to HPLC, and complex spectra can be challenging to interpret without expertise. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
A reversed-phase HPLC method is proposed for the separation and quantification of this compound and its potential positional isomer, (3-methoxynaphthalen-1-yl)boronic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Phenyl-Hexyl analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound sample
-
(Reference standard for (3-methoxynaphthalen-1-yl)boronic acid, if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The retention times of the different isomers will vary, allowing for their separation and quantification based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification
Both ¹H NMR and ¹¹B NMR can be utilized for the analysis of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for quantitative NMR (qNMR), such as maleic acid.
Procedure for ¹H NMR:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample and the internal standard in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe are the distinct aromatic proton resonances for each isomer.
-
Analysis: The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer, allowing for their identification. For quantitative analysis, the integral of a well-resolved signal from the analyte is compared to the integral of a signal from the internal standard of known concentration.
Procedure for ¹¹B NMR:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum.
-
Analysis: The boron atom in the boronic acid group will have a characteristic chemical shift. Different isomers may exhibit slightly different chemical shifts, aiding in their identification. ¹¹B NMR can also be used for quantitative analysis.
Hypothetical Isomeric Purity Data
The following table presents a hypothetical comparison of the isomeric purity of this compound from two different fictional suppliers, as determined by the analytical methods described above.
| Supplier | Stated Purity | HPLC Purity (% 3-M-2-NBA) | ¹H NMR Purity (% 3-M-2-NBA) | Major Isomeric Impurity |
| Supplier A | >98% | 98.5% | 98.2% | (3-methoxynaphthalen-1-yl)boronic acid (1.2%) |
| Supplier B | >99% | 99.6% | 99.5% | (3-methoxynaphthalen-1-yl)boronic acid (0.3%) |
Note: 3-M-2-NBA refers to this compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the analysis of isomeric purity using HPLC and NMR.
Conclusion
The determination of the isomeric purity of this compound is crucial for its effective use in research and development. Both HPLC and NMR spectroscopy provide reliable and complementary methods for this analysis. While HPLC offers excellent separation and quantification capabilities, NMR provides definitive structural identification. For rigorous quality control, a combination of both techniques is recommended to ensure the highest confidence in the purity of this important synthetic building block. Researchers should consider the potential for isomeric impurities and implement appropriate analytical controls to ensure the integrity of their scientific outcomes.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methoxynaphthalene-2-boronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methoxynaphthalene-2-boronic acid, a compound utilized in various research applications. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed. Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. The primary and most recommended method is to treat it as hazardous waste.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This approach is the standard and safest procedure for the disposal of this compound and is suitable for any quantity.
Step-by-Step Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the solid waste or any solutions containing this chemical into a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be collected and disposed of as hazardous waste in the same container.
Method 2: In-Lab Neutralization (For Small Quantities, Subject to Local Regulations)
For very small quantities, neutralization to a less hazardous form may be an option, but only if permitted by your local and institutional regulations . Boronic acids are weakly acidic and can be neutralized with a mild base.
Step-by-Step Protocol:
-
Verification: Before proceeding, confirm with your institution's EHS office that in-lab neutralization and subsequent drain disposal of this specific compound are permitted.
-
Preparation: In a fume hood, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).
-
Neutralization: Slowly add a weak basic solution, such as sodium bicarbonate (baking soda), to the dissolved waste. Monitor the pH of the solution using pH strips or a calibrated pH meter.
-
pH Adjustment: Continue adding the basic solution until the pH is within the neutral range (typically between 6.0 and 8.0), as stipulated by your local wastewater authority.
-
Final Disposal: If permitted, the neutralized solution can be flushed down the sanitary sewer with a copious amount of running water (at least a 100-fold excess).
Important Considerations:
-
Never dispose of untreated this compound directly down the drain.
-
Always consult and adhere to your local, state, and federal regulations regarding chemical waste disposal.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | - | Not classified |
| Eye Damage/Irritation | - | Not classified |
Data sourced from available Safety Data Sheets and chemical databases. A full SDS should be consulted for comprehensive data.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling 3-Methoxynaphthalene-2-boronic acid
This guide provides critical safety, handling, and disposal information for 3-Methoxynaphthalene-2-boronic acid (CAS No: 104115-76-6). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound should be handled with care, recognizing its potential hazards. Based on available safety data, this compound is classified as harmful and an irritant. Adherence to the following engineering controls is mandatory.
-
Engineering Controls : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][3]
-
Hygiene Measures : Avoid all personal contact, including the inhalation of dust or vapors.[1] Do not eat, drink, or smoke in the laboratory.[1] Hands should be washed thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Hazard Identification Summary
| Hazard Classification | Code | Description |
|---|---|---|
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[5] |
| Skin irritation (Category 2) | H315 | Causes skin irritation.[6] |
| Serious eye irritation (Category 2A) | H319 | Causes serious eye irritation.[6][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[7][8] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1] A full-face shield is recommended when there is a risk of splashing.[1][3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3] Gloves must be inspected before use and changed immediately if contaminated.[3] | Prevents skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Protects skin from accidental splashes, spills, or contact.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][8] | Prevents irritation of the respiratory tract.[3] |
Step-by-Step Operational Plan
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation : Before starting, ensure the work area within the chemical fume hood is clean and uncluttered.[3] Verify that a safety shower and eyewash station are accessible and functional.[3]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Compound :
-
Post-Handling : After handling, decontaminate the work area to remove any residual chemical.[3] Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 104115-76-6 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound - Protheragen [protheragen.ai]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
